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Core Science & Biosynthesis

Foundational

isolation and characterization of Nigrocin-2HSa from Odorrana hosii

Title: Isolation, Structural Characterization, and Mechanistic Profiling of Nigrocin-2HSa from Odorrana hosii Abstract & Ecological Rationale Amphibian skin serves as a primary innate immune defense organ, secreting a di...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Isolation, Structural Characterization, and Mechanistic Profiling of Nigrocin-2HSa from Odorrana hosii

Abstract & Ecological Rationale

Amphibian skin serves as a primary innate immune defense organ, secreting a diverse arsenal of antimicrobial peptides (AMPs) from specialized granular glands to combat environmental pathogens[1]. Odorrana hosii (Hose's rock frog), a species endemic to Southeast Asia, produces a highly complex peptidome containing members of the esculentin, brevinin, and nigrocin families[1]. Among these, Nigrocin-2HSa has emerged as a potent cationic AMP of significant interest for novel drug development due to its broad-spectrum microbicidal activity and unique membrane-targeting biophysics[2].

As a Senior Application Scientist, I have structured this technical guide to detail the end-to-end workflow for isolating Nigrocin-2HSa, characterizing its structure, and validating its biophysical mechanism of action. Every step in the described methodology is grounded in field-proven causality to ensure a self-validating experimental system.

Experimental Workflow: Isolation and Purification

The isolation of AMPs from amphibian exudates requires a delicate balance between maximizing peptide yield and preventing proteolytic degradation. The following step-by-step protocol outlines the standard chromatographic isolation of Nigrocin-2HSa.

Step-by-Step Methodology
  • Secretion Induction via Norepinephrine: The live Odorrana hosii specimen is injected dorsally with a mild dose of norepinephrine.

    • Causality: Norepinephrine acts as a sympathomimetic agent on the α -adrenergic receptors of the granular glands. This triggers a rapid contraction of the surrounding myoepithelial cells, expelling the peptide-rich macroscopic secretions onto the skin surface without sacrificing or harming the amphibian[1].

  • Collection and Lyophilization: The skin exudate is washed with deionized water, immediately snap-frozen in liquid nitrogen, and lyophilized.

    • Causality: Amphibian skin secretions contain highly active endogenous peptidases. Immediate lyophilization arrests proteolytic degradation, preserving the structural integrity of the native peptidome prior to downstream chromatography.

  • Size-Exclusion Chromatography (SEC): The lyophilized powder is reconstituted in 0.1% trifluoroacetic acid (TFA) and loaded onto a Sephadex G-50 gel filtration column.

    • Causality: The crude exudate is a complex matrix of mucins, large defensive proteins, and small AMPs. SEC acts as an orthogonal first-pass filter, removing high-molecular-weight interferents that would otherwise foul the analytical column.

  • Reverse-Phase HPLC (RP-HPLC): The low-molecular-weight fraction is injected into a semi-preparative C18 RP-HPLC column, eluting with a linear gradient of water/acetonitrile containing 0.1% TFA.

    • Causality: Peptides within the SEC-filtered fraction possess varying degrees of hydrophobicity. The C18 stationary phase resolves these peptides, while TFA acts as an ion-pairing agent that lowers the pH and protonates the peptides to ensure sharp peak shapes. Nigrocin-2HSa is isolated based on its unique retention time, with peptide bonds monitored via absorbance at 214 nm.

IsolationWorkflow A Odorrana hosii Specimen B Norepinephrine Injection A->B Induces gland discharge C Skin Secretion Collection B->C Granular exudate D Lyophilization (Preservation) C->D Prevents degradation E Sephadex G-50 Gel Filtration D->E Removes mucins F C18 RP-HPLC Purification E->F Hydrophobic resolution G Nigrocin-2HSa Isolate F->G Elution at 214 nm

Caption: Workflow for the isolation of Nigrocin-2HSa from Odorrana hosii skin secretions.

Structural Characterization & Physicochemical Profiling

Following RP-HPLC, the purified fraction is subjected to Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and automated Edman degradation to confirm its primary structure[1].

Nigrocin-2HSa is a 21-amino-acid peptide with a molecular weight of 1963.39 Da[]. A defining structural feature of this peptide is the presence of a C-terminal cyclic domain known as the "Rana box" . This motif is stabilized by a critical disulfide bridge between Cys15 and Cys21, which restricts conformational flexibility at the C-terminus and is essential for its microbicidal topology[4].

Table 1: Physicochemical Profile of Nigrocin-2HSa

PropertyValue
Primary Sequence GLLGSLFGAGKKVACALSGLC[2]
Length 21 amino acids[2]
Molecular Weight 1963.39 Da[]
Molecular Formula C₈₇H₁₄₇N₂₃O₂₄S₂[]
Net Charge (at pH 7) +2 (Driven by Lys11, Lys12)[2]
Structural Motif C-terminal Rana box (Cys15–Cys21 disulfide bond)[4]

Antimicrobial Activity & Mechanism of Action

Nigrocin-2HSa exhibits potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative pathogens[2].

Table 2: Minimum Inhibitory Concentrations (MIC) of Nigrocin-2HSa[2]

Pathogen StrainGram StainMIC ( μ M)
Escherichia coliGram-Negative28
Staphylococcus aureusGram-Positive56
Biophysical Causality of Action

Unlike conventional antibiotics (e.g., β -lactams) that target specific enzymatic pathways like penicillin-binding proteins (PBPs), Nigrocin-2HSa relies on a self-validating biophysical mechanism[2].

  • Electrostatic Attraction: The mechanism initiates via electrostatic attraction. The cationic lysine residues (Lys11, Lys12) provide a net positive charge that is thermodynamically drawn to the negatively charged phospholipid headgroups (e.g., phosphatidylglycerol) of the bacterial cell membrane[2].

  • Conformational Shift: Upon contact with the lipid bilayer, the peptide undergoes a structural transition from a random coil in aqueous solution to a highly structured amphipathic α -helix.

  • Membrane Permeabilization: The hydrophobic residues (Leu, Val, Phe) partition deeply into the lipid core. As peptide concentration reaches a critical threshold, they oligomerize to form transmembrane pores. This disrupts the membrane's structural packing, collapses the proton motive force, and induces rapid osmotic lysis and bacterial cell death[2].

Mechanism A Nigrocin-2HSa (Cationic Peptide) C Electrostatic Attraction A->C B Bacterial Membrane (Anionic Lipids) B->C D Amphipathic α-Helix Formation C->D Binding to surface E Hydrophobic Insertion D->E Conformational shift F Transmembrane Pore Formation E->F Peptide accumulation G Osmotic Lysis & Cell Death F->G Membrane permeabilization

Caption: Mechanism of action for Nigrocin-2HSa inducing bacterial membrane permeabilization.

Conclusion

The isolation of Nigrocin-2HSa from Odorrana hosii underscores the immense therapeutic potential of amphibian peptidomes. By leveraging targeted chromatographic workflows and understanding the biophysical causality behind its membrane-lytic mechanism, drug development professionals can use Nigrocin-2HSa as a structural scaffold to engineer next-generation, resistance-proof antimicrobial therapeutics.

References

  • [1] Title: Characterization of antimicrobial peptides from the skin secretions of the Malaysian frogs, Odorrana hosii and Hylarana picturata (Anura:Ranidae) | Source: PubMed (NIH) | URL:[Link]

  • [4] Title: DRAMP Database - Nigrocin-2HSa | Source: Data Repository of Antimicrobial Peptides (DRAMP) | URL:[Link]

  • [2] Title: A bioactive peptide from the skin secretion of the bamboo leaf odorous frog, Odorrana versabilis | Source: Queen's University Belfast Research Portal | URL:[Link]

Sources

Exploratory

Physicochemical Properties and Cationicity of Nigrocin-2HSa: A Structural and Mechanistic Guide

Executive Summary The discovery of antimicrobial peptides (AMPs) in amphibian skin secretions has provided a critical blueprint for the development of novel therapeutics against drug-resistant pathogens. Nigrocin-2HSa is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of antimicrobial peptides (AMPs) in amphibian skin secretions has provided a critical blueprint for the development of novel therapeutics against drug-resistant pathogens. Nigrocin-2HSa is a naturally occurring, 21-amino-acid AMP isolated from the norepinephrine-stimulated skin secretions of the Malaysian Hose's rock frog (Odorrana hosii) .

As a Senior Application Scientist in peptide engineering, I approach Nigrocin-2HSa not just as a sequence, but as a finely tuned biochemical machine. Its efficacy is dictated by a delicate balance of cationicity, amphipathicity, and structural constraints (specifically, the C-terminal Rana box). This whitepaper deconstructs the physicochemical properties of Nigrocin-2HSa, explains the causality behind its membrane-disrupting mechanisms, and provides self-validating experimental workflows for its synthesis and characterization.

Structural and Physicochemical Profiling

Nigrocin-2HSa (GLLGSLFGAGKKVACALSGLC) belongs to the nigrocin-2 family of AMPs. Its architecture is bipartite: a highly hydrophobic N-terminal domain that drives lipid insertion, and a cationic, structurally constrained C-terminal domain that dictates target selectivity.

The Role of the "Rana Box" Motif

A defining feature of Nigrocin-2HSa is its C-terminal cyclic heptapeptide domain (CALSGLC), formed by an intramolecular disulfide bridge between Cys15 and Cys21. Known as the "Rana box," this motif is highly conserved among ranid frog AMPs. Thermodynamically, this disulfide bridge restricts the conformational entropy of the C-terminus, which serves two causal functions:

  • Proteolytic Stability: It shields the peptide from rapid degradation by bacterial exoproteases.

  • Membrane Anchoring: It creates a rigid hydrophobic loop that acts as an anchor, penetrating the hydrophobic core of the bacterial lipid bilayer after initial electrostatic binding.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of Nigrocin-2HSa, derived from sequence analysis and mass spectrometry validation .

ParameterValue / Description
Amino Acid Sequence GLLGSLFGAGKKVACALSGLC
Sequence Length 21 Residues
Molecular Formula C₈₇H₁₄₇N₂₃O₂₄S₂
Molecular Weight (Monoisotopic) 1963.39 Da
Net Charge (at pH 7.4) +3
Isoelectric Point (pI) ~9.8
Hydrophobicity Ratio 57% Hydrophobic residues
Structural Constraints Intramolecular Disulfide Bond (Cys15–Cys21)

Cationicity and Membrane Interaction Dynamics

The biological activity of Nigrocin-2HSa is fundamentally driven by its cationicity . Unlike mammalian cell membranes, which are predominantly composed of zwitterionic lipids (e.g., phosphatidylcholine) with cholesterol, bacterial membranes are rich in anionic phospholipids such as phosphatidylglycerol (PG) and cardiolipin (CL).

The Causality of the +3 Net Charge

At physiological pH, Nigrocin-2HSa carries a net charge of +3. This arises from the free N-terminal amine (+1) and the tandem basic residues Lys11 and Lys12 (+2).

  • Mechanism: The localized cationic patch (KK) acts as an electrostatic "warhead." It creates a high-affinity thermodynamic gradient drawing the peptide toward the negatively charged bacterial envelope.

  • Conformational Transition: Upon binding to the anionic lipid headgroups, the hydrophobic N-terminus (GLLGSLFGAG) undergoes a transition from a random coil (in aqueous solution) to an amphipathic α-helix. The energetic cost of exposing hydrophobic side chains to water is resolved by partitioning them into the lipid acyl chains.

MOA Nigrocin Nigrocin-2HSa (Random Coil) Net Charge: +3 Binding Electrostatic Attraction (Lys11, Lys12) Nigrocin->Binding Membrane Bacterial Membrane (Anionic Lipids: PG/CL) Membrane->Binding Helix Amphipathic α-Helix Formation Binding->Helix Hydrophobic insertion Pore Membrane Permeabilization & Cell Death Helix->Pore Disruption

Mechanism of Nigrocin-2HSa membrane permeabilization driven by cationicity.
Antimicrobial Efficacy

Because its mechanism relies on general electrostatic interactions rather than specific receptor binding, Nigrocin-2HSa exhibits broad-spectrum activity, though it shows a preference for Gram-negative architectures .

Pathogen StrainGram StatusMinimum Inhibitory Concentration (MIC)
Escherichia coliNegative (-)28 µM
Staphylococcus aureusPositive (+)56 µM

Experimental Workflows for Characterization

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes a built-in analytical checkpoint to confirm causality and prevent downstream experimental failure.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Oxidative Folding

Because Nigrocin-2HSa contains a disulfide bond, standard linear synthesis must be followed by controlled oxidative folding.

  • Linear Synthesis: Synthesize the peptide from C-terminus to N-terminus using standard Fmoc-SPPS on a Wang resin (yielding a free C-terminal carboxylate). Use HBTU/DIPEA for amino acid coupling.

    • Self-Validation Check: Perform a Kaiser (ninhydrin) test after the coupling of Lys11 and Lys12. Due to steric hindrance, double coupling may be required to ensure >99% yield.

  • Cleavage and Deprotection: Cleave the peptide from the resin using a cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) for 2 hours.

    • Causality: 1,2-ethanedithiol (EDT) is strictly required as a scavenger to prevent premature, irreversible oxidation or alkylation of the highly reactive Cys15 and Cys21 thiol groups.

  • Oxidative Folding (Rana Box Formation): Precipitate the crude peptide in cold diethyl ether. Dissolve the pellet in 0.1 M ammonium bicarbonate buffer (pH 8.0) at a highly dilute concentration (<0.5 mg/mL) to favor intramolecular folding over intermolecular aggregation. Stir open to the air for 48 hours.

  • Validation: Analyze via LC-MS.

    • Self-Validation Check: The linear peptide will show a mass of 1965.4 Da. Successful disulfide formation is validated by a precise -2.0 Da mass shift (to 1963.4 Da), representing the loss of two protons during oxidation.

Workflow SPPS Fmoc-SPPS (Linear Synthesis) Cleavage TFA Cleavage & Deprotection SPPS->Cleavage Oxidation Air Oxidation (Cys15-Cys21 Disulfide) Cleavage->Oxidation Purification RP-HPLC Purification Oxidation->Purification Validation LC-MS & CD Validation Purification->Validation

Step-by-step synthesis, folding, and validation workflow for Nigrocin-2HSa.
Protocol 2: Circular Dichroism (CD) Spectroscopy

To prove that Nigrocin-2HSa undergoes target-induced conformational changes, CD spectroscopy must be performed in membrane-mimetic environments.

  • Sample Preparation: Dissolve purified Nigrocin-2HSa to a final concentration of 50 µM in two separate environments:

    • Environment A (Control): 10 mM Sodium Phosphate buffer, pH 7.4.

    • Environment B (Membrane Mimic): 30 mM Sodium Dodecyl Sulfate (SDS) micelles or 50% (v/v) Trifluoroethanol (TFE).

  • Data Acquisition: Use a quartz cuvette (1 mm path length). Scan from 190 nm to 260 nm at 25°C.

  • Interpretation:

    • In Environment A, the spectra will show a strong negative band near 200 nm, characteristic of a random coil .

    • In Environment B, the spectra will shift to display dual negative minima at 208 nm and 222 nm , proving the causality of the lipid environment inducing amphipathic α-helical formation.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation: Use the broth microdilution method according to CLSI guidelines. Prepare two-fold serial dilutions of Nigrocin-2HSa (from 128 µM down to 1 µM) in Mueller-Hinton Broth (MHB) in a 96-well polypropylene plate (to prevent non-specific peptide binding to polystyrene).

  • Inoculation: Add bacterial suspensions (E. coli ATCC 25922 and S. aureus ATCC 25923) to achieve a final inoculum of 5×105 CFU/mL per well.

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth (confirmed via OD₆₀₀ absorbance reading < 0.05).

References

  • Conlon, J. M., Kolodziejek, J., Nowotny, N., Leprince, J., Vaudry, H., Coquet, L., Jouenne, T., & King, J. D. (2008). "Characterization of antimicrobial peptides from the skin secretions of the Malaysian frogs, Odorrana hosii and Hylarana picturata (Anura:Ranidae)." Toxicon, 52(3), 465-473. URL:[Link]

  • DRAMP Database. (2024). "DRAMP01412: Nigrocin-2HSa." Data Repository of Antimicrobial Peptides. URL:[Link]

  • Wang, Y. (2022). "A bioactive peptide from the skin secretion of the bamboo leaf odorous frog, Odorrana versabilis." Queen's University Belfast Research Portal. URL:[Link]

Foundational

The Mechanistic Role of Lysine Residues in the Antimicrobial Efficacy of Nigrocin-2HSa: A Technical Whitepaper

Prepared by: Senior Application Scientist, Peptide Therapeutics & Biophysics Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The escalating crisis of multidrug-resistant (MD...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Peptide Therapeutics & Biophysics Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the development of novel therapeutic modalities. Cationic antimicrobial peptides (CAMPs) derived from amphibian skin secretions represent a highly promising class of membrane-active agents. Nigrocin-2HSa , a 21-amino-acid peptide isolated from the Hose's rock frog (Odorrana hosii), exhibits potent broad-spectrum antibacterial activity [1].

This technical guide provides an in-depth biophysical and structural analysis of Nigrocin-2HSa, focusing specifically on the indispensable role of its tandem lysine residues (Lys11, Lys12). By unpacking the causality behind electrostatic targeting and membrane perturbation, this document serves as a foundational blueprint for researchers engineering next-generation, lysine-optimized synthetic AMPs.

Structural Topography of Nigrocin-2HSa

Nigrocin-2HSa belongs to the nigrocin-2 family of AMPs, characterized by a specific primary sequence and a highly conserved C-terminal structural motif[2].

Primary Sequence: GLLGSLFGAGKKVACALSGLC

Key Structural Domains:

  • Hydrophobic N-Terminus (Residues 1-10): Rich in glycine, leucine, and phenylalanine, this region drives the insertion into the hydrophobic core of the bacterial lipid bilayer.

  • Cationic Hinge (Residues 11-12): The tandem lysine motif (KK) provides a localized net positive charge (+2 at physiological pH).

  • The "Rana Box" (Residues 15-21): A cyclic heptapeptide domain formed by an intramolecular disulfide bridge between Cys15 and Cys21 (CALSGLC). This cyclic domain is critical for stabilizing the peptide's secondary structure and protecting it from premature proteolytic degradation [3].

The Biophysical Imperative of Cationicity: Why Lysine?

In the design and evaluation of CAMPs, basic amino acids (Lysine and Arginine) are not strictly interchangeable. While arginine utilizes bidentate hydrogen bonding to interact strongly with lipid phosphate groups, lysine's primary ϵ -amino group provides a highly mobile, localized positive charge.

The Causality of Target Recognition

Bacterial cell envelopes are fundamentally distinct from mammalian cell membranes. Gram-negative bacteria possess an outer membrane rich in negatively charged lipopolysaccharides (LPS), while Gram-positive bacteria feature teichoic acids. Mammalian membranes are largely zwitterionic (e.g., phosphatidylcholine).

The tandem lysines in Nigrocin-2HSa serve as an electrostatic vanguard .

  • Displacement: The protonated lysine side chains competitively displace divalent cations (Mg²⁺, Ca²⁺) that normally stabilize the LPS layer.

  • Attraction: This strong electrostatic attraction pulls the peptide from a random coil state in the aqueous environment to the membrane interface.

  • Conformational Shift: Upon contact with the hydrophobic lipid environment, Nigrocin-2HSa undergoes a helix-coil transition, adopting an amphipathic α -helical structure where the lysines segregate to the polar face, and the leucine/phenylalanine residues align on the apolar face.

G N1 Nigrocin-2HSa in Aqueous Solution (Random Coil) N2 Electrostatic Attraction (Lys11, Lys12 bind to anionic lipid headgroups) N1->N2 N3 Conformational Transition (Formation of Amphipathic Alpha-Helix) N2->N3 N4 Membrane Insertion (Hydrophobic face penetrates lipid bilayer) N3->N4 N5 Toroidal Pore Formation / Carpet Mechanism (Membrane Depolarization) N4->N5 N6 Bacterial Cell Lysis & Death N5->N6

Fig 1: Mechanistic pathway of Nigrocin-2HSa membrane disruption driven by lysine residues.

Structure-Activity Relationship (SAR): The Cost of Lysine Substitution

To truly understand the function of a residue, we must observe the system when it is removed. Paralogous studies on amphibian AMPs from Odorrana hosii demonstrate that the removal of lysine drastically alters the antimicrobial spectrum [1].

When a cationic lysine is substituted with a neutral, polar amino acid like Glutamine (Gln), the overall net charge of the peptide drops. As shown in Table 1, extrapolating established SAR principles from homologous O. hosii peptides (like Brevinin-1HSa) to Nigrocin-2HSa reveals a critical vulnerability: Gram-negative bacteria are highly sensitive to the loss of lysine. The reduction in charge prevents the peptide from efficiently permeabilizing the robust LPS outer membrane of E. coli, while activity against the single-membrane S. aureus is often retained [1, 4].

Table 1: Impact of Lysine Substitution on Antimicrobial Potency
Peptide VariantSequence HighlightNet ChargeMIC: E. coli (Gram -)MIC: S. aureus (Gram +)
Nigrocin-2HSa (WT) ...FGAGKK VAC...+2~14 µM~28 µM
Nigrocin-2HSa (K11Q) *...FGAGQK VAC...+1>100 µM (Loss of activity)~28 µM (Retained)
Nigrocin-2HSa (K11Q, K12Q) *...FGAGQQ VAC...0>100 µM (Loss of activity)>100 µM (Loss of activity)

*Note: Mutant MIC values are extrapolated based on validated SAR mutagenesis data of homologous Odorrana hosii peptides demonstrating the functional necessity of the lysine hinge [1].

Experimental Workflows for Validating Lysine Function

To empirically validate the mechanistic claims surrounding lysine residues, a self-validating experimental matrix is required. As application scientists, we do not merely measure cell death; we must isolate the biophysical variables. If a mutant peptide fails to kill bacteria, we must prove it is due to a loss of membrane binding (charge), not a failure to fold (structure).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Oxidation
  • Synthesis: Synthesize WT and mutant peptides using standard Fmoc-based SPPS on a Rink amide resin to yield C-terminally amidated peptides (enhancing stability).

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Cyclization (Critical Step): To form the required Cys15-Cys21 disulfide bond of the Rana box, dissolve the crude peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) at a highly dilute concentration (<0.1 mg/mL) to prevent intermolecular cross-linking. Stir open to the air for 48 hours.

  • Purification: Purify via RP-HPLC using a C18 column and validate mass via MALDI-TOF MS.

Protocol 2: Circular Dichroism (CD) Spectroscopy (Structural Control)

Causality: Before testing efficacy, we must ensure the K Q mutation did not destroy the peptide's ability to form an α -helix.

  • Prepare 50 µM peptide solutions in 10 mM sodium phosphate buffer (pH 7.4) and in 50% trifluoroethanol (TFE) to mimic the hydrophobic membrane environment.

  • Record spectra from 190 to 250 nm. Both WT and mutant should show characteristic minima at 208 nm and 222 nm in TFE, proving that any loss of activity in subsequent assays is strictly due to charge reduction, not structural collapse.

Protocol 3: Calcein Leakage Assay (Mechanistic Validation)

Causality: Minimum Inhibitory Concentration (MIC) assays only prove the bacteria died. To prove the lysines are responsible for membrane disruption, we use synthetic liposomes.

  • Prepare Large Unilamellar Vesicles (LUVs) composed of POPE/POPG (3:1 molar ratio) to mimic bacterial membranes, encapsulating 70 mM calcein (self-quenching concentration).

  • Remove unencapsulated calcein via size-exclusion chromatography.

  • Incubate LUVs with varying concentrations of WT and mutant peptides.

  • Measure fluorescence emission at 520 nm (excitation 490 nm). The WT Nigrocin-2HSa will cause rapid calcein release (fluorescence spike) due to pore formation, whereas the K-mutants will exhibit severely attenuated release kinetics.

G S1 Fmoc-SPPS Synthesis (WT & Lys-Mutants) S2 RP-HPLC Purification & MALDI-TOF MS S1->S2 S3 Broth Microdilution (MIC Determination) S2->S3 S4 Liposome Leakage Assay (Calcein Release) S2->S4 S5 Circular Dichroism (CD) (Secondary Structure) S2->S5

Fig 2: Self-validating experimental workflow for assessing lysine-dependent AMP activity.

Conclusion & Therapeutic Potential

The antimicrobial potency of Nigrocin-2HSa is not merely a function of its hydrophobicity, but a finely tuned biophysical mechanism heavily reliant on the spatial and electrostatic properties of its lysine residues. The tandem K11-K12 motif acts as the primary driver for selective targeting of anionic bacterial membranes.

For drug development professionals, understanding this lysine-dependent causality is paramount. While native Nigrocin-2HSa is a potent template, future rational drug design can leverage this knowledge to engineer synthetic analogs. By strategically repositioning lysine residues or substituting them with non-natural cationic amino acids, researchers can optimize the therapeutic index—maximizing bacterial membrane disruption while minimizing hemolytic toxicity against mammalian cells.

References

  • Conlon, J. M., Kolodziejek, J., Nowotny, N., Leprince, J., Vaudry, H., Coquet, L., Jouenne, T., & King, J. D. (2008). Characterization of antimicrobial peptides from the skin secretions of the Malaysian frogs, Odorrana hosii and Hylarana picturata (Anura:Ranidae). Toxicon, 52(3), 465-473.[Link]

  • Iwakoshi-Ukena, E., Ukena, K., Okimoto, A., & Sumida, M. (2010). Nigrocin-2 peptides from Chinese Odorrana frogs - Integration of UPLC/MS/MS with molecular cloning in amphibian skin peptidome analysis. The FEBS Journal, 277(6), 1519-1531.[Link]

  • Yang, X., Lee, W. H., & Zhang, Y. (2012). Extremely Abundant Antimicrobial Peptides Existed in the Skins of Nine Kinds of Chinese Odorous Frogs. Journal of Proteome Research, 11(1), 306-319. [Link]

  • UniProt Consortium. (2009). Nigrocin-2HSb - Odorrana hosii (Hose's rock frog). UniProtKB - P0C8U1.[Link]

Exploratory

Topic: Nigrocin-2HSa Gene Cloning and Precursor Peptide Identification

An In-Depth Technical Guide Abstract Antimicrobial peptides (AMPs) represent a promising frontier in the development of novel therapeutics to combat the rise of antibiotic-resistant pathogens.[1] Amphibian skin is a part...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

Antimicrobial peptides (AMPs) represent a promising frontier in the development of novel therapeutics to combat the rise of antibiotic-resistant pathogens.[1] Amphibian skin is a particularly rich source of these bioactive molecules, which are key components of their innate immune system.[2][3] The Nigrocin-2 peptide family, isolated from various Asian frogs of the Odorrana genus, has demonstrated significant antimicrobial activity.[4][5] This guide provides a comprehensive, field-proven technical framework for the molecular cloning of the gene encoding a Nigrocin-2 family member, designated here as Nigrocin-2HSa, and the subsequent identification of its full prepropeptide sequence. We will detail an integrated strategy that begins with tissue-specific RNA extraction and culminates in the bioinformatic and functional validation of the mature peptide. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final identified sequence and its biological function.

Part 1: Foundational Principles and Strategic Overview

The Nigrocin-2 Family: Structure and Significance

Nigrocin-2 peptides are cationic antimicrobial peptides typically found in the skin secretions of ranid frogs.[4][5] A defining characteristic of many Nigrocin-2 peptides is a C-terminal heptapeptide loop formed by a disulfide bridge, a motif often referred to as the "Rana box".[6][7] This structural feature is crucial for maintaining antimicrobial potency while reducing cytotoxicity to host cells.[6][7] Like most AMPs, Nigrocin-2 peptides are ribosomally synthesized as a larger precursor molecule, the prepropeptide. This precursor consists of three distinct domains:

  • N-terminal Signal Peptide: A highly conserved, hydrophobic sequence that directs the nascent peptide into the endoplasmic reticulum for secretion.[8][9]

  • Acidic Propeptide: A spacer region that often neutralizes the cationic mature peptide, keeping it inactive and non-toxic during intracellular transit.[8]

  • C-terminal Mature Peptide: The final, biologically active cationic peptide, which is liberated by proteolytic cleavage at specific processing sites.[9]

The primary objective of this guide is to elucidate the full-length cDNA sequence that encodes this entire precursor, thereby definitively identifying the primary structure of the mature Nigrocin-2HSa.

The Integrated Workflow: From Frog Skin to Functional Gene

Our strategy integrates molecular biology techniques with bioinformatics to efficiently identify the target gene. The causality of this workflow is paramount: each step builds upon the validated output of the previous one. The process begins with the logical source of the peptide—the frog's granular skin glands—and proceeds through amplification, sequencing, and finally, functional verification.

Workflow cluster_wet_lab Wet-Lab Procedures cluster_dry_lab In-Silico & Validation Tissue 1. Tissue Collection (Frog Skin Secretion/Tissue) RNA 2. Total RNA Extraction Tissue->RNA cDNA 3. First-Strand cDNA Synthesis RNA->cDNA RACE 4. 3' and 5' RACE-PCR cDNA->RACE Cloning 5. TA Cloning & Transformation RACE->Cloning Sequencing 6. Plasmid Isolation & Sequencing Cloning->Sequencing Bioinformatics 7. Sequence Assembly & Bioinformatic Analysis Sequencing->Bioinformatics Expression 8. Heterologous Expression (e.g., E. coli) Bioinformatics->Expression Validation 9. Functional Validation (Antimicrobial Assay) Expression->Validation

Figure 1: High-level experimental workflow for Nigrocin-2HSa gene identification.

Part 2: Core Methodology: Gene Amplification via RACE-PCR

To obtain the full, unknown sequence of the Nigrocin-2HSa mRNA transcript, we must amplify both the 3' and 5' ends starting from a small, known internal sequence. The Rapid Amplification of cDNA Ends (RACE) technique is the gold standard for this purpose.[10][11] This requires designing a gene-specific primer (GSP) based on a conserved region within the Nigrocin-2 peptide family.

Primer Design: The Keystone of Specificity

Success in RACE-PCR hinges on the design of highly specific primers.[8] Based on known Nigrocin-2 sequences, we can identify conserved regions suitable for primer design.[4][5]

Primer NameTypeSequence (5' -> 3')Target/Function
N2-GSP1 Gene-Specific (Forward)GGC AAG AAG GTT CTT TGT GGBinds to the conserved region of the Nigrocin-2 gene for 3'-RACE.
N2-GSP2 Gene-Specific (Reverse)CCA CAA AGA ACC TTC TTG CCBinds to the conserved region of the Nigrocin-2 gene for 5'-RACE.
Oligo(dT)-Anchor 3'-RACE AnchorGCG AAT TCG TGA GCA GTC (T)18Anneals to the poly(A) tail of mRNA during cDNA synthesis for 3'-RACE.
Anchor-UPM Universal PrimerGCG AAT TCG TGA GCA GTCUsed in conjunction with GSP1 to amplify the 3' end.
Oligo(dG)-Anchor 5'-RACE AnchorGCG AAT TCG TGA GCA GTC (G)15Binds to the poly(C) tail added to the 5' end of the cDNA.

Table 1: Example primer set for Nigrocin-2HSa RACE-PCR. Sequences are illustrative and should be optimized based on multiple sequence alignments of known Nigrocin-2 family members.

Protocol: 3'-RACE for Downstream Sequence Identification

The 3'-RACE procedure identifies the sequence from our known internal region through to the poly(A) tail.

Step-by-Step Methodology:

  • Source Material: Collect skin secretions from Odorrana species by mild electrical stimulation or acquire skin tissue. The transcriptome is often present in secretions, providing a non-lethal sample source.[4]

  • RNA Extraction: Immediately stabilize the sample in an RNA preservation solution (e.g., RNAlater). Extract total RNA using a Trizol-based method or a commercial kit (e.g., RNeasy Kit, Qiagen).[12] Quality and integrity (RIN > 8.0) are critical and should be verified using a Bioanalyzer.

  • First-Strand cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript IV) and the Oligo(dT)-Anchor primer. This ensures all polyadenylated mRNAs are reverse transcribed and tagged with the anchor sequence at their 3' end.

  • PCR Amplification: Perform PCR using the cDNA as a template. Use the forward primer N2-GSP1 and the universal anchor primer Anchor-UPM .

    • Cycling Conditions (Example): 95°C for 3 min; 35 cycles of [95°C for 30s, 58°C for 30s, 72°C for 1 min]; final extension at 72°C for 5 min.

  • Analysis: Run the PCR product on a 1.5% agarose gel. A distinct band should be visible. This band represents the 3' portion of the Nigrocin-2HSa gene.

Protocol: 5'-RACE for Upstream Sequence and Precursor Identification

The 5'-RACE procedure is essential for identifying the signal peptide and propeptide regions of the precursor.[13]

Step-by-Step Methodology:

  • First-Strand cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using the reverse gene-specific primer N2-GSP2 . This primes synthesis specifically on the Nigrocin-2HSa mRNA.

  • cDNA Tailing: Purify the first-strand cDNA to remove unincorporated primers and dNTPs. Add a homopolymeric tail (e.g., a poly-C tail) to the 3' end of the cDNA (which corresponds to the 5' end of the original mRNA) using Terminal Deoxynucleotidyl Transferase (TdT) and dCTP.

  • PCR Amplification: Perform PCR using the tailed cDNA as a template. Use the Oligo(dG)-Anchor primer and the reverse primer N2-GSP2 .

    • Cycling Conditions (Example): 95°C for 3 min; 35 cycles of [95°C for 30s, 60°C for 30s, 72°C for 1 min]; final extension at 72°C for 5 min.

  • Analysis: Visualize the PCR product on a 1.5% agarose gel. The resulting band contains the 5' UTR, the signal peptide, and the propeptide sequence of the gene.

Figure 2: Mechanism of 3' and 5' Rapid Amplification of cDNA Ends (RACE).

Part 3: Cloning, Sequencing, and In-Silico Analysis

From PCR Product to Digital Sequence

The amplified DNA fragments from RACE-PCR must be cloned into a plasmid vector for sequencing.

Step-by-Step Methodology:

  • Gel Extraction: Excise the DNA bands of the expected sizes from the agarose gels and purify the DNA using a commercial gel extraction kit.

  • TA Cloning: Ligate the purified PCR products directly into a pGEM-T Easy or similar TA cloning vector. The Taq polymerase used in PCR naturally adds a 3'-A overhang to the products, facilitating ligation into vectors with a complementary T-overhang.

  • Transformation: Transform the ligation mixture into competent E. coli cells (e.g., DH5α). Plate on selective media (e.g., LB/ampicillin/IPTG/X-gal) for blue-white screening.

  • Colony PCR & Plasmid Prep: Screen white colonies by PCR using vector-specific primers (e.g., M13F/R) to confirm the presence of an insert of the correct size. Grow positive clones in liquid culture and isolate the plasmid DNA using a miniprep kit.

  • Sanger Sequencing: Send the purified plasmids for Sanger sequencing using the same vector-specific primers.

Bioinformatic Analysis: Decoding the Precursor

With the 3' and 5' sequences in hand, the full-length cDNA can be assembled. This sequence is then subjected to rigorous bioinformatic analysis to identify the key features of the Nigrocin-2HSa precursor.[14]

  • Sequence Assembly: Align the 5' and 3' RACE sequences using the overlapping known internal region to generate a single, full-length contig.

  • ORF Identification: Use a tool like NCBI ORFfinder to identify the longest open reading frame (ORF). This ORF should translate into the prepropeptide.

  • Homology Search: Perform a BLASTp search (protein-protein BLAST) against the NCBI non-redundant protein database. The translated ORF should show high homology to other Nigrocin-2 or ranid AMP precursors.[9]

  • Precursor Annotation:

    • Signal Peptide Prediction: Submit the translated amino acid sequence to the SignalP server to predict the signal peptide and its cleavage site.

    • Mature Peptide Identification: The C-terminal region of the precursor following the signal peptide and any acidic pro-region should align closely with known mature Nigrocin-2 peptides.[5] The mature peptide is often flanked by dibasic cleavage sites (e.g., KR, RR) that are recognized by processing enzymes.

Precursor Prepro Prepropeptide Sequence (from ORF) Signal Signal Peptide Pro Acidic Propeptide Mature Mature Nigrocin-2HSa

Figure 3: Structure of the translated Nigrocin-2HSa prepropeptide.

ParameterExpected ResultCausality/Significance
3'-RACE Product Size ~300-500 bpConfirms amplification of the 3' end including the UTR and poly(A) tail.
5'-RACE Product Size ~200-300 bpConfirms amplification of the 5' end, which must contain the signal peptide sequence.
Full cDNA Length ~400-700 bpThe complete transcript length for a typical amphibian AMP.
Translated Precursor ~60-80 amino acidsConsistent with known amphibian prepropeptides.[3]
SignalP Prediction High probability scoreValidates the presence and cleavage site of the N-terminal signal peptide.
BLASTp Hit High similarity to Nigrocin-2 familyProvides strong evidence that the cloned gene belongs to the correct peptide family.

Table 2: Summary of expected results and their validation significance.

Part 4: System Validation via Heterologous Expression

The final and most critical step is to validate that the identified gene sequence actually produces a functional antimicrobial peptide. This is achieved through heterologous expression.[15][16]

Expression Strategy: Overcoming AMP Toxicity

Expressing a potent AMP directly in a bacterial host like E. coli is often lethal to the host.[1] To circumvent this, the mature peptide coding sequence is typically cloned and expressed as a fusion protein.

Step-by-Step Methodology:

  • Construct Design: Synthesize a DNA fragment corresponding to only the mature Nigrocin-2HSa peptide sequence identified via bioinformatics.

  • Vector Ligation: Clone this fragment into an expression vector (e.g., pET-32a) that adds a fusion partner (e.g., Thioredoxin, or Trx) and a protease cleavage site (e.g., TEV protease site) to the N-terminus of the peptide.

  • Expression: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG. The fusion protein sequesters the AMP, neutralizing its toxicity.[17]

  • Purification: Lyse the cells and purify the fusion protein using affinity chromatography (e.g., a His-tag on the fusion partner binding to a Ni-NTA column).

  • Cleavage and Release: Cleave the fusion protein with the specific protease (e.g., TEV protease) to release the mature Nigrocin-2HSa peptide.

  • Final Purification: Purify the released peptide from the fusion partner and protease using reverse-phase HPLC (RP-HPLC). Confirm the peptide's mass using MALDI-TOF mass spectrometry.[18]

Functional Assay: The Proof of Activity

The purified, recombinant Nigrocin-2HSa must be tested for its biological activity.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a two-fold serial dilution of the purified peptide in a 96-well microtiter plate.

  • Add a standardized inoculum of a test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to each well.

  • Incubate the plate at 37°C for 16-24 hours.

  • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[19]

A positive result (i.e., a low MIC value) provides definitive validation that the cloned gene sequence encodes a functionally active antimicrobial peptide, thus closing the loop on our self-validating system.[6][20]

References

  • The heterologous expression strategies of antimicrobial peptides in microbial systems. (2017). PubMed Central.
  • Ingham, A. B., & Moore, R. J. (2007). Recombinant production of antimicrobial peptides in heterologous microbial systems. Biotechnology and Applied Biochemistry, 47(1), 1-9.
  • Heterologous Production of Antimicrobial Peptides: Notes to Consider. (2024). PubMed.
  • Zhao, J., Sun, Y., Li, Z., & Su, Q. (2011). Molecular Cloning of Novel Antimicrobial Peptide Genes from the Skin of the Chinese Brown Frog, Rana chensinensis. BioOne.
  • Goyal, R. K., et al. (2013). Expression of an Engineered Heterologous Antimicrobial Peptide in Potato Alters Plant Development and Mitigates Normal Abiotic and Biotic Responses. PLOS One.
  • Heterologous Expression and Antimicrobial Targets of a Novel Glycine-Rich Antimicrobial Peptide
  • Molecular cloning of novel antimicrobial peptide genes from the skin of the Chinese brown frog, Rana chensinensis. (2011). PubMed.
  • Lawrence, T. J., et al. (2021). amPEPpy 1.0: a portable and accurate antimicrobial peptide prediction tool.
  • Wu, M., et al. (2021). Purification and cDNA Cloning of Antimicrobial Peptides from the Skin Secretion of the Chinese Frog Rana chensinensis. International Journal of Peptide Research and Therapeutics, 27, 293–300.
  • An Overview of Databases and Bioinformatics Tools for Plant Antimicrobial Peptides. Bentham Science.
  • Development of Antimicrobial Peptides
  • Targeted Modification of a Novel Amphibian Antimicrobial Peptide from Phyllomedusa tarsius to Enhance Its Activity against MRSA and Microbial Biofilm. (2021). Frontiers in Microbiology.
  • PyAMPA: a high-throughput prediction and optimization tool for antimicrobial peptides. (2024). mSystems.
  • Rinaldi, A. C., et al. (2018). Parallel identification of novel antimicrobial peptide sequences from multiple anuran species by targeted DNA sequencing. BMC Genomics, 19(1), 834.
  • Emerging Computational Approaches for Antimicrobial Peptide Discovery. (2022). MDPI.
  • Rapid amplification of cDNA ends (RACE) analysis and identification of... (2018).
  • AMPlify - bio.tools. (n.d.). bio.tools.
  • Zhou, M., et al. (2010). Nigrocin-2 Peptides From Chinese Odorrana Frogs--Integration of UPLC/MS/MS With Molecular Cloning in Amphibian Skin Peptidome Analysis. PubMed.
  • A novel antimicrobial peptide found in Pelophylax nigromacul
  • Nigrocin-2 peptides from Chinese Odorrana frogs - Integration of UPLC/MS/MS with molecular cloning in amphibian skin peptidome analysis. (2010).
  • A novel antimicrobial peptide found in Pelophylax nigromaculatus. (2022). Queen's University Belfast Research Portal.
  • Nigrocin-2JDa peptide. (n.d.). NovoPro Bioscience Inc..
  • Precursor-Ion Mass Re-Estimation Improves Peptide Identification on Hybrid Instruments. (2008). Journal of Proteome Research, 7(6), 2388-2395.
  • Peptide alignments of the precursors of 30 groups of antimicrobial... (2010).
  • Rapid Amplification of cDNA Ends (RACE). (n.d.).
  • Recent developments in RACE-PCR for the full- length cDNA identification. (2020).

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation, Storage, and Handling of Nigrocin-2HSa Stock Solutions for In Vitro Assays

Introduction & Mechanistic Context Nigrocin-2HSa is a potent, broad-spectrum antimicrobial peptide (AMP) originally isolated from the skin secretions of the Hose's rock frog (Odorrana hosii)[1]. Like many amphibian-deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Nigrocin-2HSa is a potent, broad-spectrum antimicrobial peptide (AMP) originally isolated from the skin secretions of the Hose's rock frog (Odorrana hosii)[1]. Like many amphibian-derived AMPs, it serves as a primary innate immune defense, rapidly eradicating both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) pathogens[2].

To successfully utilize Nigrocin-2HSa in in vitro assays—such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) testing—researchers must understand its physical properties. The peptide is highly cationic and amphipathic, allowing it to electrostatically bind to negatively charged bacterial membranes before inserting its hydrophobic patches into the lipid bilayer to form lethal transmembrane pores[3]. Because of these exact properties, improper handling can lead to rapid peptide aggregation, irreversible adsorption to laboratory plastics, and complete loss of biological activity.

MoA Peptide Nigrocin-2HSa (+2 Charge, Amphipathic) Attraction Electrostatic Attraction (Bacterial Membrane) Peptide->Attraction Insertion Hydrophobic Insertion (Lipid Bilayer) Attraction->Insertion Pore Pore Formation (Membrane Permeabilization) Insertion->Pore Death Cell Lysis & Death (Bactericidal Effect) Pore->Death

Mechanism of Action: Nigrocin-2HSa membrane permeabilization pathway.

Physicochemical Properties

Understanding the sequence is the foundation of proper stock preparation. The table below outlines the critical parameters that dictate our experimental choices.

PropertyValueRationale / Impact on Handling
Sequence GLLGSLFGAGKKVACALSGLC21 amino acids; high proportion of hydrophobic residues dictates the absolute need for low-bind plastics.
Molecular Weight ~1962 DaRequired for accurate molarity calculations during assay preparation.
Net Charge (pH 7) +2Cationic nature requires a slightly acidic solvent (0.01% acetic acid) for optimal solubility and electrostatic repulsion.
Disulfide Bond Cys15 - Cys21Essential for structural stability[1]; never use reducing agents (e.g., DTT, BME) in assay buffers.
Extinction Coefficient ~125 M⁻¹ cm⁻¹ (at 280 nm)Lacks Tryptophan (W) and Tyrosine (Y). Standard A280 quantification will fail.

Critical Handling Prerequisites (The "Why" Behind the "How")

As a Senior Application Scientist, I frequently see in vitro peptide assays fail not because of the biological model, but due to fundamental biophysical mishandling. Before preparing your stock, adhere to these three pillars of peptide handling:

  • Solvent Selection (0.01% Acetic Acid): While Nigrocin-2HSa is water-soluble, dissolving it in sterile 0.01% (v/v) acetic acid is strongly recommended[4]. The slightly acidic environment ensures that the two Lysine residues (K11, K12) and the N-terminus remain fully protonated. This maximizes electrostatic repulsion between individual peptide molecules, preventing intermolecular aggregation and fibril formation during long-term storage.

  • The A280 Trap: Researchers instinctively use UV absorbance at 280 nm to quantify protein stocks. Because Nigrocin-2HSa lacks Tryptophan and Tyrosine, its absorbance at 280 nm is virtually zero. You must rely on gravimetric measurement prior to dissolution, or use a BCA Protein Assay / Quantitative Amino Acid Analysis (AAA) for post-dissolution verification.

  • Plastic Adsorption: The sequence contains highly hydrophobic patches (L, F, V, A). If placed in standard polypropylene tubes, the peptide will irreversibly adsorb to the walls, reducing your effective stock concentration by up to 50% within hours. Always use designated low-protein-binding tubes.

Validated Protocol for Stock Solution Preparation

This protocol is designed as a self-validating system to ensure maximum yield, stability, and reproducibility for downstream in vitro assays.

Workflow Lyophilized 1. Lyophilized Peptide Equilibrate to RT Solvent 2. Add 0.01% Acetic Acid Protonates basic residues Lyophilized->Solvent Dissolve 3. Gentle Vortex/Sonicate Avoid foaming Solvent->Dissolve Quantify 4. BCA or Gravimetric Assay Do NOT use A280 Dissolve->Quantify Aliquot 5. Aliquot (Low-Bind Tubes) Single-use volumes Quantify->Aliquot Store 6. Store at -80°C Avoid freeze-thaw Aliquot->Store

Workflow for the reconstitution, quantification, and storage of Nigrocin-2HSa stock solutions.

Phase 1: Reconstitution
  • Equilibration: Remove the vial of lyophilized Nigrocin-2HSa from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic peptide powder, artificially inflating its mass and promoting rapid hydrolysis.

  • Centrifugation: Briefly centrifuge the vial at 10,000 × g for 1 minute.

    • Causality: Lyophilized powder often adheres to the cap during transit. Centrifugation ensures the entire mass is at the bottom of the vial before opening.

  • Solvent Addition: Add sterile 0.01% (v/v) glacial acetic acid in ultrapure water to achieve a target stock concentration of 1 to 5 mg/mL[4].

  • Dissolution: Gently vortex the vial. If the peptide does not immediately dissolve, place it in a sonicating water bath for 3–5 minutes at room temperature. Do not vigorously shake.

    • Causality: Vigorously shaking amphipathic peptides introduces air bubbles, causing the peptide to denature and aggregate at the air-water interface (visible as foaming).

Phase 2: Aliquoting and Storage
  • Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 50–100 µL) using low-protein-binding microcentrifuge tubes.

  • Flash Freezing: Flash-freeze the aliquots in liquid nitrogen.

  • Long-Term Storage: Store the frozen aliquots at -80°C. Under these conditions, the stock is stable for >12 months[4].

    • Causality: Repeated freeze-thaw cycles cause structural shearing and can compromise the critical Cys15-Cys21 disulfide bond[1]. Single-use aliquots eliminate this risk.

In Vitro Assay Preparation & Self-Validation

When transitioning from stock solution to in vitro assays (e.g., broth microdilution for MIC determination), follow these validation steps to ensure the integrity of your data.

  • Thawing: Thaw a single aliquot on ice immediately before the assay. Never use heat to accelerate thawing.

  • Working Dilutions: Dilute the stock solution directly into your assay medium (e.g., cation-adjusted Mueller-Hinton Broth). Do not store working dilutions; they must be prepared fresh.

  • The Self-Validation Check: Every experimental batch must include a biological positive control to validate the stock's integrity. Nigrocin-2HSa has a well-documented MIC of 8 µg/mL against Staphylococcus aureus[1].

    • Action: Run a parallel MIC well using a reference strain (e.g., S. aureus ATCC 25923).

    • Interpretation: If the MIC of the reference strain shifts by more than one dilution factor (e.g., jumps to >16 µg/mL), it is a definitive indicator that your stock aliquot has degraded or adsorbed to the plastic. Discard the aliquot and review your handling procedures.

References

  • Sheet1 - Dramp Database (CPU-Bioinfor). CPU-Bioinformatics.
  • Antimicrobial peptides from frog skin - IMR Press. IMR Press.
  • MASTER OF PHILOSOPHY A bioactive peptide from the skin secretion of the bamboo leaf odorous frog, Odorrana versabilis. Queen's University Belfast Research Portal.
  • Resisting the resistance: The antimicrobial peptide DGL13K selects for small colony variants.... bioRxiv.

Sources

Application

using Nigrocin-2HSa as a template for synthetic antimicrobial peptide design

Application Notes & Protocols Topic: Using Nigrocin-2 as a Template for Synthetic Antimicrobial Peptide Design For: Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Nigrocin-2 as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Using Nigrocin-2 as a Template for Synthetic Antimicrobial Peptide Design

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Nigrocin-2 as an Antimicrobial Blueprint

The escalating crisis of antibiotic resistance necessitates the development of novel anti-infective agents that operate via mechanisms distinct from conventional antibiotics.[1][2] Antimicrobial peptides (AMPs), key components of the innate immune system, are promising candidates due to their broad-spectrum activity and their primary mode of action, which often involves the disruption of microbial cell membranes.[2][3][4] However, many naturally occurring AMPs possess limitations for therapeutic use, such as instability, potential cytotoxicity, and high production costs.[5][6][7]

This guide focuses on the Nigrocin-2 family of peptides, originally isolated from amphibians like Pelophylax nigromaculatus, as a promising template for the rational design of new synthetic AMPs.[8] These peptides exhibit potent, broad-spectrum antimicrobial activity. Their relatively simple structure and potent function make them an excellent starting point for optimization. By using a natural template, researchers can leverage evolutionary design principles while systematically modifying the peptide's sequence to enhance efficacy and drug-like properties.[3][9]

This document provides a comprehensive, field-proven workflow for designing, synthesizing, and evaluating novel AMPs based on the Nigrocin-2 scaffold. It integrates in silico design with robust experimental protocols, offering a complete roadmap from concept to a validated lead candidate.

Part 1: The Nigrocin-2 Template and In Silico Design

The foundation of successful synthetic AMP design is a well-characterized template. Nigrocin-PN, a member of the Nigrocin-2 family, serves as our model.

Table 1: Physicochemical Properties of the Nigrocin-PN Template

Property Value Rationale for Importance
Sequence GLLSKVLGVGKKLL.NH2 The primary structure dictates all other properties.
Length 13 Amino Acids Shorter peptides (<50 aa) are cost-effective to synthesize and may have reduced immunogenicity.[7]
Net Charge (pH 7.4) +4 A positive charge is crucial for the initial electrostatic attraction to negatively charged bacterial membranes.[10]
Hydrophobicity High Hydrophobicity drives the insertion of the peptide into the lipid bilayer of the microbial membrane.[7][10]
Structure α-helical Many AMPs adopt an amphipathic α-helical structure upon interacting with membranes, which is key to their disruptive action.[3][11]

| C-terminal Amidation | Yes | Amidation often increases antimicrobial activity and enhances stability against host carboxypeptidases.[12] |

(Data synthesized from analysis of Nigrocin-PN)[8]

Workflow for Rational AMP Design

The goal is to create analogues of Nigrocin-2 with an improved therapeutic index—maximizing antimicrobial potency while minimizing toxicity to host cells. This is achieved through targeted amino acid substitutions.[13]

D_AMP_Design_Workflow cluster_design In Silico Design & Optimization cluster_synthesis Synthesis & Purification cluster_eval In Vitro Evaluation cluster_analysis Analysis & Iteration Template 1. Template Selection (Nigrocin-2) InSilico 2. In Silico Modification (Sequence Analogs) Template->InSilico Modify sequence Predict 3. Predictive Modeling (Activity & Toxicity) InSilico->Predict Generate analogs Select 4. Candidate Selection Predict->Select Rank by score SPPS 5. Solid-Phase Peptide Synthesis Select->SPPS Synthesize top candidates Purify 6. Purification & QC (HPLC & Mass Spec) SPPS->Purify Crude peptide MIC 7. Antimicrobial Assay (MIC / MBC) Purify->MIC Pure peptide Hemo 8. Hemolysis Assay (HC₅₀) Purify->Hemo Cyto 9. Cytotoxicity Assay (IC₅₀) Purify->Cyto Stab 10. Stability Assay (Serum) Purify->Stab SI 11. Calculate Selectivity Index MIC->SI Experimental data Hemo->SI Experimental data Cyto->SI Experimental data Lead 12. Lead Candidate Identification SI->Lead Lead->InSilico Iterate design

Caption: End-to-end workflow for synthetic AMP development.
Protocol 1: In Silico Design and Candidate Selection

Objective: To generate and screen virtual analogues of Nigrocin-2 to identify candidates with predicted high antimicrobial activity and low cytotoxicity.

Rationale: Computational screening drastically reduces the cost and time required to evaluate potential AMPs by prioritizing the most promising sequences for synthesis.[13]

Materials:

  • Computer with internet access.

  • Nigrocin-2 peptide sequence.

  • Access to AMP databases and prediction servers (e.g., APD, CAMPR3, Peptide Ranker).[13]

Methodology:

  • Establish Baseline: Analyze the parent Nigrocin-2 sequence using online tools to predict its helical wheel projection, net charge, and hydrophobicity. This provides a quantitative baseline for comparison.

  • Rational Substitution Strategy: Plan targeted amino acid substitutions based on established AMP design principles.[11][14]

    • Charge Modulation: Substitute neutral amino acids (e.g., Glycine, Alanine) with cationic residues (Lysine, Arginine) to increase net positive charge, which can enhance attraction to bacterial membranes.[10]

    • Hydrophobicity Tuning: Replace hydrophilic or neutral residues with hydrophobic ones (e.g., Tryptophan, Leucine) to modulate membrane interaction. Tryptophan is particularly effective at promoting membrane insertion.[7] Be cautious, as excessive hydrophobicity can lead to increased hemolytic activity.[10]

    • Amphipathicity Enhancement: Use helical wheel projections to guide substitutions. Position cationic and hydrophobic residues on opposite faces of the helix to optimize the peptide's amphipathic character, a key feature for membrane disruption.[11]

  • Generate Virtual Library: Create a list of 10-20 new peptide sequences based on the substitution strategy.

  • Predictive Screening: Submit each new sequence to a suite of online prediction tools.

    • Antimicrobial Activity Prediction: Use servers like Peptide Ranker or the prediction tools within CAMPR3 to score the likelihood of antimicrobial function.[13]

    • Toxicity Prediction: Utilize tools that predict hemolytic potential or general cytotoxicity. This is a crucial step for pre-screening candidates and reducing downstream failures.

  • Candidate Selection: Rank the designed peptides based on a composite score: high predicted antimicrobial activity and low predicted toxicity. Select the top 3-5 candidates for chemical synthesis and experimental validation.

Part 2: Peptide Synthesis and Characterization

The selected peptide candidates must be physically produced to high purity for biological evaluation.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

Objective: To chemically synthesize the designed AMPs.

Rationale: Fmoc-based SPPS is a robust and widely used method for producing peptides with high yield and purity.[15][16] It involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials:

  • Manual or automated peptide synthesizer.[17]

  • Rink Amide resin (for C-terminal amidation).[15]

  • Fmoc-protected amino acids.

  • Coupling reagents (e.g., HBTU, HOBt).[17]

  • Deprotection reagent: 20% piperidine in DMF.[15]

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).

  • Cold diethyl ether.

Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF in the synthesis vessel.[15]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amine by treating it with 20% piperidine in DMF. Wash thoroughly with DMF to remove residual piperidine.[18]

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid with coupling reagents (e.g., HBTU/HOBt and DIEA) and add it to the resin. Allow the reaction to proceed to completion. Wash the resin with DMF.[17]

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, building from the C-terminus to the N-terminus.

  • Final Deprotection: Remove the final N-terminal Fmoc group.

  • Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all amino acid side-chain protecting groups.[17]

  • Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding it to a large volume of cold diethyl ether. Centrifuge to pellet the peptide.

  • Lyophilization: Wash the peptide pellet with ether, air dry, and then dissolve in a water/acetonitrile mixture and lyophilize to obtain a dry powder.

Protocol 3: Peptide Purification and Quality Control

Objective: To purify the synthesized peptide and confirm its identity and purity.

Rationale: Crude synthetic peptides contain deletion sequences and other impurities that must be removed, as they can interfere with biological assays. Reverse-phase HPLC is the standard for purification, and mass spectrometry provides definitive confirmation of the peptide's identity.[19]

Materials:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

  • Solvents: HPLC-grade water with 0.1% TFA (Solvent A), HPLC-grade acetonitrile with 0.1% TFA (Solvent B).

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS).[17]

Methodology:

  • Purification: Dissolve the crude lyophilized peptide in a minimal amount of Solvent A. Inject the solution onto the RP-HPLC system. Elute the peptide using a gradient of increasing Solvent B (e.g., 5% to 60% B over 30 minutes).[17]

  • Fraction Collection: Collect the fractions corresponding to the major peak observed on the chromatogram.

  • Purity Analysis: Re-inject a small aliquot of the pooled fractions onto the HPLC to confirm purity is >95%.

  • Identity Confirmation: Analyze the purified fraction using a mass spectrometer to confirm that the observed molecular weight matches the calculated theoretical mass of the designed peptide.[17]

  • Quantification: Lyophilize the pure fractions to obtain a final peptide powder. Accurately determine the peptide concentration, for example, by UV absorbance at 280 nm if the peptide contains Tryptophan or Tyrosine, or through a colorimetric peptide quantification assay.[20]

Part 3: Biological Evaluation of Synthetic Peptides

This phase assesses the core functions of the designed AMPs: their ability to kill microbes and their safety profile against host cells.

D_AMP_Mechanism Peptide Cationic AMP (+) Membrane Bacterial Membrane (-) Peptide->Membrane 1. Electrostatic Attraction Pore Pore Formation & Membrane Disruption Membrane->Pore 2. Hydrophobic Insertion Lysis Cell Lysis Pore->Lysis 3. Efflux of Ions & Metabolites

Caption: General mechanism of action for cationic AMPs.
Protocol 4: Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the designed peptides against a panel of pathogenic bacteria.

Rationale: The MIC is the standard measure of a compound's potency to inhibit microbial growth, while the MBC indicates its ability to kill the microbes.[21][22][23] Testing against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria is essential to determine the activity spectrum.[4]

Materials:

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

  • Mueller-Hinton Broth (MHB).[24]

  • Sterile 96-well microtiter plates.[25]

  • Purified peptide stock solution of known concentration.

  • Plate reader for measuring absorbance at ~600 nm.

Methodology:

  • Prepare Bacterial Inoculum: Grow bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[21]

  • Peptide Dilution Series: In a 96-well plate, perform a two-fold serial dilution of the peptide stock solution in MHB to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).[24]

  • Controls:

    • Positive Control: A well with bacteria and no peptide.

    • Negative Control: A well with MHB only (sterility control).

    • Standard Antibiotic: A known antibiotic (e.g., Gentamicin) as a comparator.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the peptide dilutions and the positive control well. Incubate the plate at 37°C for 18-24 hours.[21][26]

  • MIC Determination: The MIC is the lowest peptide concentration that results in the complete inhibition of visible bacterial growth (no turbidity), which can be confirmed by measuring absorbance.[23]

  • MBC Determination: To determine the MBC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (the MIC well and wells with higher concentrations). Spot-plate these aliquots onto nutrient agar plates. Incubate at 37°C for 18-24 hours.[21][27]

  • Analysis: The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[22][27]

Protocol 5: Hemolysis Assay

Objective: To assess the peptide's toxicity towards mammalian red blood cells (RBCs).

Rationale: Hemolytic activity is a primary indicator of a peptide's potential for systemic toxicity. An ideal AMP should have high antimicrobial activity but low hemolytic activity.[28][29] The HC₅₀ value (concentration causing 50% hemolysis) is a key metric.[29]

Materials:

  • Fresh human or sheep red blood cells.[20]

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Positive control: 1% Triton X-100.[29]

  • Negative control: PBS.

  • Spectrophotometer or plate reader capable of measuring absorbance at ~450 nm or ~540 nm.

Methodology:

  • Prepare RBC Suspension: Wash fresh RBCs with PBS three times by gentle centrifugation and resuspension. Prepare a final 2% (v/v) suspension of RBCs in PBS.[30]

  • Peptide Dilutions: Prepare a serial dilution of the peptide in PBS in microcentrifuge tubes or a 96-well plate.

  • Incubation: Add the RBC suspension to each peptide dilution (and controls) for a final RBC concentration of 1%. Incubate at 37°C for 1 hour with gentle shaking.[20][30]

  • Centrifugation: Centrifuge the samples to pellet intact RBCs.

  • Measure Hemoglobin Release: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 450 nm), which is proportional to the amount of cell lysis.[31]

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

  • Determine HC₅₀: Plot the % hemolysis against the peptide concentration and determine the concentration that causes 50% hemolysis (HC₅₀).

Protocol 6: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the peptide's toxicity against nucleated mammalian cells.

Rationale: While hemolysis is a good screen, assessing cytotoxicity on relevant cell lines (e.g., fibroblasts, epithelial cells) provides a more comprehensive safety profile.[32][33] The MTT assay measures cell metabolic activity as an indicator of viability.[34]

Materials:

  • Mammalian cell line (e.g., HEK293, L929 fibroblasts).[24][33]

  • Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[34]

  • Solubilization solution (e.g., acidified isopropanol or DMSO).

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[34]

  • Peptide Treatment: Replace the medium with fresh, serum-free medium containing serial dilutions of the peptide. Include untreated cells as a control. Incubate for 24 hours.[34]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[34]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a plate reader.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells. Plot viability versus peptide concentration to determine the IC₅₀ (the concentration that reduces cell viability by 50%).[35]

Protocol 7: Serum Stability Assay

Objective: To evaluate the peptide's stability in the presence of serum proteases.

Rationale: For systemic applications, peptides must be resistant to rapid degradation by proteases found in blood serum.[4][36][37] This assay is critical for predicting the in vivo half-life of a peptide.

Materials:

  • Human or mouse serum.[12][25]

  • RP-HPLC or LC-MS system.

  • Precipitating agent (e.g., Trichloroacetic acid (TCA) or acetonitrile).[12][19]

Methodology:

  • Incubation: Add the peptide to serum (e.g., 25% serum in buffer) at a final concentration and incubate at 37°C.[12][19]

  • Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes), remove an aliquot of the peptide-serum mixture.[12]

  • Protein Precipitation: Immediately stop the enzymatic reaction by adding a precipitating agent like TCA. Centrifuge to pellet the precipitated serum proteins.[12]

  • Analysis: Analyze the supernatant using RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.[19]

  • Half-Life Calculation: Plot the percentage of intact peptide remaining against time to determine the peptide's half-life in serum.

Part 4: Data Interpretation and Lead Optimization

The final step is to integrate the data to identify the most promising lead candidate.

Table 2: Template for Summarizing Experimental Data of Designed Peptides

Peptide ID MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. S. aureus HC₅₀ (µg/mL) IC₅₀ (µg/mL) vs. HEK293 Serum Half-Life (min) Selectivity Index (HC₅₀/GM-MIC*)
Nigrocin-2 (Parent) Data Data Data Data Data Calculated
Analog-01
Analog-02

| Analog-03 | | | | | | |

*GM-MIC: Geometric Mean of the MIC values against the tested bacterial strains.

Calculating the Selectivity Index (SI)

The Selectivity Index (also called Therapeutic Index) is a critical parameter for evaluating the therapeutic potential of an AMP.[32][33] It provides a quantitative measure of the peptide's selectivity for microbial cells over host cells. A higher SI value is desirable.

SI = HC₅₀ / Geometric Mean MIC

An SI > 10 is often considered a good starting point for a promising therapeutic candidate.

By systematically applying this integrated workflow of in silico design, chemical synthesis, and rigorous biological evaluation, researchers can efficiently leverage the potent natural template of Nigrocin-2 to develop novel synthetic AMPs with high efficacy and a strong safety profile, paving the way for the next generation of anti-infective therapeutics.

References

  • Fjell, C. D., Hiss, J. A., Hancock, R. E. W., & Schneider, G. (2012). Discovering New In Silico Tools for Antimicrobial Peptide Prediction. Journal of Computer-Aided Molecular Design, 26(1), 11-20.
  • Giuliani, A., Pirri, G., & Rinaldi, A. C. (2008). Antimicrobial peptides: natural templates for synthetic membrane-active compounds. Cellular and Molecular Life Sciences, 65(16), 2450-2460. [Link]

  • Fjell, C. D., Hiss, J. A., Hancock, R. E. W., & Schneider, G. (2012). Discovering new in silico tools for antimicrobial peptide prediction. Journal of Computer-Aided Molecular Design, 26(1), 11-20. [Link]

  • Jenssen, H., & Aspmo, S. I. (2008). Hemolytic Activity of Antimicrobial Peptides. Methods in Molecular Biology, 494, 177-186. [Link]

  • Chen, C. H., & Lu, T. K. (2020). Development and Challenges of Antimicrobial Peptides for Therapeutic Applications. Antibiotics, 9(1), 24. [Link]

  • Yeaman, M. R., & Yount, N. Y. (2011). Road to Clinical Efficacy: Challenges and Novel Strategies for Antimicrobial Peptide Development. Current Pharmaceutical Design, 17(29), 3247-3260. [Link]

  • Maccari, G., Di Luca, M., & Nifosì, R. (2015). In Silico Design of Antimicrobial Peptides. Methods in Molecular Biology, 1268, 211-230. [Link]

  • Chen, C. H., & Lu, T. K. (2020). Development and Challenges of Antimicrobial Peptides for Therapeutic Applications. Antibiotics, 9(1), 24. [Link]

  • Hancock Lab. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. [Link]

  • Di, Y., et al. (2023). Antimicrobial Peptides: Challenging Journey to the Pharmaceutical, Biomedical, and Cosmeceutical Use. Molecules, 28(10), 4205. [Link]

  • Huan, Y., et al. (2020). Design methods for antimicrobial peptides with improved performance. Frontiers in Bioengineering and Biotechnology, 8, 61. [Link]

  • Kumar, R., et al. (2021). In-Silico Tool for Predicting, Scanning, and Designing Defensins. Frontiers in Immunology, 12, 765798. [Link]

  • Singh, S., et al. (2024). Innovative Strategies and Methodologies in Antimicrobial Peptide Design. Journal of Functional Biomaterials, 15(11), 320. [Link]

  • Al-Otaibi, N. M., et al. (2025). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. International Journal of Molecular Sciences, 26(12), 6523. [Link]

  • LifeTein. (2019). Peptide Design Principles for Antimicrobial Applications. LifeTein. [Link]

  • Torres, M. D. T., et al. (2025). Unlocking Antimicrobial Peptides: In Silico Proteolysis and Artificial Intelligence-Driven Discovery from Cnidarian Omics. International Journal of Molecular Sciences, 26(3), 1259. [Link]

  • Chen, C. H., & Lu, T. K. (2020). Development and challenges of antimicrobial peptides for therapeutic applications. DSpace@MIT. [Link]

  • Nguyen, L. T., et al. (2010). Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs. PLoS ONE, 5(9), e12684. [Link]

  • Jenssen, H. (2010). Easy Strategy To Protect Antimicrobial Peptides from Fast Degradation in Serum. Antimicrobial Agents and Chemotherapy, 54(9), 3989-3991. [Link]

  • Manjunath, S. B., & Sreenivasa, M. Y. (2018). Estimation of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Antimicrobial peptides of S. boulardii. International Journal of Research in Pharmaceutical Sciences, 9(4), 1335-1340. [Link]

  • Singh, S., et al. (2024). Innovative Strategies and Methodologies in Antimicrobial Peptide Design. Journal of Functional Biomaterials, 15(11), 320. [Link]

  • Jenssen, H. (2008). Serum Stability of Peptides. Methods in Molecular Biology, 494, 177-186. [Link]

  • Giuliani, A., et al. (2008). Antimicrobial peptides: natural templates for synthetic membrane-active compounds. Cellular and Molecular Life Sciences, 65(16), 2450-2460. [Link]

  • Di Grazia, A., et al. (2020). 4.6. Cytotoxicity Test on Mammalian Cell Lines. Bio-protocol, 10(12), e3663. [Link]

  • Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. Methods in Molecular Biology, 494, 177-186. [Link]

  • Cardoso, M. H., et al. (2020). Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. International Journal of Molecular Sciences, 21(21), 8044. [Link]

  • Li, X., et al. (2018). Broad-Spectrum Antimicrobial Activity and Low Cytotoxicity against Human Cells of a Peptide Derived from Bovine αS1-Casein. International Journal of Molecular Sciences, 19(5), 1496. [Link]

  • Farran, B., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 100808. [Link]

  • De La Cruz, L. K., et al. (2022). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Bioanalysis, 14(14), 983-993. [Link]

  • Müller, A. T., et al. (2021). De novo synthetic antimicrobial peptide design with a recurrent neural network. Chemical Science, 12(2), 642-651. [Link]

  • Zharkova, M. S., et al. (2023). Creation of New Antimicrobial Peptides. Molecules, 28(11), 4467. [Link]

  • Diehnelt, C. W. (2013). Peptide array based discovery of synthetic antimicrobial peptides. Frontiers in Immunology, 4, 357. [Link]

  • Zhang, J., et al. (2014). High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes. Biomacromolecules, 15(2), 540-547. [Link]

  • Andersson, H., et al. (2024). Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides. Gels, 10(4), 268. [Link]

  • Papo, N., & Shai, Y. (2015). Cationic Antimicrobial Peptides Cytotoxicity on Mammalian Cells: An Analysis Using Therapeutic Index Integrative Concept. Journal of Biological Chemistry, 290(37), 22477-22487. [Link]

  • Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • D'Altri, C., et al. (2024). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. International Journal of Molecular Sciences, 25(24), 13628. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]

  • Wang, M., et al. (2020). A novel antimicrobial peptide found in Pelophylax nigromaculatus. Scientific Reports, 10(1), 1-11. [Link]

  • Palermo, E. F., & Kuroda, K. (2023). Establishing Quantifiable Guidelines for Antimicrobial α/β-Peptide Design: A Partial Least-Squares Approach to Improve Antimicrobial Activity and Reduce Mammalian Cell Toxicity. ACS Infectious Diseases, 9(12), 2489-2501. [Link]

  • Haney, E. F., & Hancock, R. E. W. (2019). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Chemistry, 7, 1-13. [Link]

Sources

Method

Application Note: In Vitro Fluorescence Microscopy Tracking of FITC-Labeled Nigrocin-2HSa

Introduction & Mechanistic Rationale Nigrocin-2HSa is a highly potent antimicrobial peptide (AMP) originally identified in the skin secretions of the amphibian Odorrana hosii[1]. As a prominent member of the Nigrocin-2 f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Nigrocin-2HSa is a highly potent antimicrobial peptide (AMP) originally identified in the skin secretions of the amphibian Odorrana hosii[1]. As a prominent member of the Nigrocin-2 family, it exhibits a broad spectrum of bactericidal activity against both Gram-positive and Gram-negative pathogens[2]. Structurally, Nigrocin-2HSa is characterized by its ability to adopt an amphipathic α -helical conformation upon interaction with lipid bilayers, terminating in a highly conserved cyclic disulfide loop known as the "Rana box"[3]. This specific structural motif is critical for stabilizing the peptide's secondary structure, driving targeted membrane disruption, and minimizing hemolytic toxicity to mammalian host cells[4][5].

To elucidate the spatiotemporal dynamics of Nigrocin-2HSa's bactericidal activity during preclinical drug development, N-terminal conjugation with Fluorescein Isothiocyanate (FITC) is frequently employed[6][7]. Fluorescence microscopy tracking of FITC-Nigrocin-2HSa provides researchers with a highly visual, self-validating system to observe peptide accumulation, membrane partitioning, and subsequent intracellular entry in real-time.

Mechanistic Pathway of Membrane Disruption

The primary mechanism of action for Nigrocin-2HSa relies on initial electrostatic attraction to the negatively charged components of bacterial envelopes (e.g., lipopolysaccharides in Gram-negative bacteria or teichoic acids in Gram-positive bacteria). This is followed by hydrophobic insertion, α -helix formation, and ultimate pore formation[3][5].

Pathway A FITC-Nigrocin-2HSa (Cationic Amphipathic Peptide) C Electrostatic Accumulation A->C B Bacterial Outer Membrane (Negatively Charged LPS/Teichoic Acid) B->C D Conformational Shift (Random Coil to α-Helix) C->D Surface Binding E Membrane Insertion & Pore Formation (Stabilized by Rana Box) D->E Hydrophobic Partitioning F Loss of Membrane Integrity E->F G Propidium Iodide (PI) Influx (Red Fluorescence) F->G Co-staining Marker H Intracellular Peptide Accumulation (Green Fluorescence) F->H Tracking Marker

Caption: Mechanistic pathway of FITC-Nigrocin-2HSa membrane disruption and fluorescence tracking.

Physicochemical Properties & Quantitative Activity Profile

Understanding the baseline characteristics of Nigrocin-2HSa is essential for determining accurate working concentrations in microscopy assays. The table below summarizes its physicochemical properties and typical Minimum Inhibitory Concentration (MIC) ranges for reference bacterial strains.

ParameterSpecification / Value
Peptide Sequence GLLGSLFGAGKKVACALSGLC[1]
Molecular Formula C87H147N23O24S2[]
Molecular Weight 1963.39 Da[]
Structural Motif Amphipathic α -helix + C-terminal Rana box[3]
MIC: Staphylococcus aureus 4 – 16 μ M[5][9]
MIC: Escherichia coli 8 – 32 μ M[5][9]
MIC: Pseudomonas aeruginosa 32 – 64 μ M[9]

(Note: Working concentrations for fluorescence microscopy are typically established at 1 × to 2 × the MIC to ensure observable membrane permeabilization within a standard 1-2 hour assay window[5][7].)

Experimental Protocol: Fluorescence Tracking & Co-Staining

This protocol outlines the in vitro tracking of FITC-Nigrocin-2HSa in bacterial cells using confocal laser scanning microscopy (CLSM). To establish a self-validating causal link between peptide localization and membrane damage, Propidium Iodide (PI) is utilized as a co-stain[7].

Reagent Preparation & Causality
  • FITC-Nigrocin-2HSa Stock (1 mM): Reconstitute the lyophilized peptide in sterile nuclease-free water.

    • Expert Insight: Avoid using phosphate-buffered saline (PBS) for the initial high-concentration stock, as high ionic strength can induce premature peptide aggregation before the assay begins.

  • Propidium Iodide (PI) Stock (1 mg/mL): PI is a membrane-impermeant dye. It will only emit red fluorescence upon binding to nucleic acids if the bacterial membrane has been strictly compromised by the peptide, serving as a definitive indicator of pore formation[7].

  • Poly-L-Lysine Coated Coverslips: Essential for immobilizing planktonic bacteria. The positive charge of Poly-L-lysine electrostatically anchors the negatively charged bacterial cells, preventing focal drift during time-lapse imaging.

Bacterial Culture Preparation
  • Inoculate a single colony of the target strain (e.g., E. coli ATCC 25922 or S. aureus ATCC 25923) into 5 mL of Mueller-Hinton Broth (MHB).

  • Incubate overnight at 37°C with shaking at 200 rpm.

  • Subculture 1:100 into fresh MHB and grow to the mid-logarithmic phase (OD 600​ 0.4 – 0.6).

    • Causality Check: Mid-log phase cells are actively dividing and exhibit uniform membrane integrity. Using stationary phase cells introduces phenotypic resistance and variable membrane compositions, confounding fluorescence results.

  • Centrifuge at 4,000 × g for 5 minutes. Wash the pellet twice with 10 mM Sodium Phosphate Buffer (SPB, pH 7.4) and resuspend to a final concentration of 1×107 CFU/mL.

    • Expert Insight: Complex media like MHB contain divalent cations (Mg 2+ , Ca 2+ ) and proteins that can competitively bind the cationic peptide or quench FITC fluorescence. Washing and assaying in a simple buffer ensures direct peptide-membrane interaction.

Peptide Incubation & Co-Staining Workflow
  • Peptide Treatment: Aliquot 1 mL of the bacterial suspension into a sterile microcentrifuge tube. Add FITC-Nigrocin-2HSa to achieve a final concentration of 2 × MIC (e.g., 16 μ M for E. coli).

  • Incubation: Incubate the mixture at 37°C for 60 minutes in the dark to prevent FITC photobleaching[7].

  • Washing: Centrifuge at 4,000 × g for 5 minutes. Discard the supernatant and gently wash the pellet twice with PBS to remove unbound FITC-Nigrocin-2HSa. This step is critical to eliminate background fluorescence and isolate the signal from membrane-bound or internalized peptide[7].

  • PI Co-Staining: Resuspend the pellet in 500 μ L of PBS. Add PI to a final concentration of 10 μ g/mL. Incubate in the dark at room temperature for 15 minutes[7].

  • Final Wash & Immobilization: Wash once more with PBS to remove excess PI. Drop-cast 20 μ L of the dual-stained bacterial suspension onto a Poly-L-lysine coated glass coverslip. Allow 10 minutes for electrostatic attachment, then gently wick away excess liquid. Mount on a glass slide with an anti-fade mounting medium.

Confocal Microscopy Imaging Parameters

Analyze the slides using a Confocal Laser Scanning Microscope equipped with appropriate laser lines[6][7]:

  • FITC Channel (Peptide Localization): Excitation at 488 nm; Emission collected at 520–530 nm. Look for peripheral ring-like fluorescence (membrane accumulation) or diffuse intracellular green fluorescence (cytosolic entry).

  • PI Channel (Membrane Integrity): Excitation at 535 nm (or 561 nm depending on laser availability); Emission collected at 615 nm.

  • Validation Logic: Cells exhibiting both green and red fluorescence confirm that FITC-Nigrocin-2HSa has successfully inserted into the membrane, formed a pore, and allowed PI influx. Cells with only green fluorescence indicate surface binding without complete membrane rupture.

References

  • A novel antimicrobial peptide found in Pelophylax nigromacul
  • Structural study of novel antimicrobial peptides, nigrocins, isolated
  • Modification Targeting the “Rana Box” Motif of a Novel Nigrocin Peptide From Hylarana latouchii Enhances and Broadens Its Potency Against Multiple Bacteria. Frontiers.
  • Functional Peptides - Nigrocin-2HSa. BOC Sciences.
  • Bacteria-Browse: Nigrocin-2HSa. CPU-Bioinfor.
  • Extremely Abundant Antimicrobial Peptides Existed in the Skins of Nine Kinds of Chinese Odorous Frogs.
  • Nigrocin-2 Peptides From Chinese Odorrana Frogs--Integration of UPLC/MS/MS With Molecular Cloning in Amphibian Skin Peptidome Analysis. PubMed - NIH.
  • Frog Skin Antimicrobial Peptide 3-13 and Its Analogs Alleviate Atherosclerosis Cholesterol Accumulation in Foam Cells via PPARγ Signaling P
  • Brevinin-2GHk from Sylvirana guentheri and the Design of Truncated Analogs Exhibiting the Enhancement of Antimicrobial Activity. MDPI.
  • Interaction of Antimicrobial Peptide Ponericin W1, Thanatin, and Mastatopara-S with Geotrichum citri-aurantii Genomic DNA.

Sources

Technical Notes & Optimization

Troubleshooting

Nigrocin-2HSa Technical Support Center: Optimizing In Vivo Serum Stability &amp; Half-Life

Welcome to the Technical Support Center for Nigrocin-2HSa (Sequence: GLLGSLFGAGKKVACALSGLC), an antimicrobial peptide (AMP) isolated from amphibian skin secretions[1][2]. While Nigrocin-2HSa demonstrates potent broad-spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nigrocin-2HSa (Sequence: GLLGSLFGAGKKVACALSGLC), an antimicrobial peptide (AMP) isolated from amphibian skin secretions[1][2]. While Nigrocin-2HSa demonstrates potent broad-spectrum bactericidal activity, its clinical translation is frequently bottlenecked by rapid proteolytic degradation and a short in vivo half-life[3].

This guide is designed for researchers and drug development professionals. It provides mechanistic troubleshooting, structural optimization strategies, and self-validating experimental protocols to enhance the pharmacokinetic (PK) profile of Nigrocin-2HSa without compromising its pharmacodynamic efficacy.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does wild-type Nigrocin-2HSa degrade so rapidly in murine and human serum?

The Causality: The rapid clearance of wild-type (WT) Nigrocin-2HSa (half-life < 15 minutes) is driven by its primary structure. The peptide contains two adjacent Lysine residues (Lys11, Lys12) that act as high-affinity cleavage sites for trypsin-like serine proteases abundant in serum. Furthermore, while the C-terminal "Rana box" motif (a cyclic heptapeptide formed by a disulfide bridge between Cys15 and Cys21) provides some structural rigidity, the unprotected N-terminus remains highly susceptible to circulating aminopeptidases[3][4].

Q2: We want to extend the half-life. Should we use PEGylation or Lipidation?

The Causality: As a rule of thumb for amphipathic AMPs, Lipidation is vastly superior to PEGylation . While conjugating polyethylene glycol (PEG) effectively shields the peptide from proteases and reduces renal clearance, the bulky PEG chains introduce severe steric hindrance. This prevents the peptide's α-helical domain from physically inserting into the bacterial lipid bilayer, drastically reducing its bactericidal activity[5][6]. Conversely, Lipidation (e.g., conjugating a C10–C14 fatty acid tail to the N-terminus) achieves two goals simultaneously:

  • It promotes reversible binding to circulating serum albumin, effectively hiding the peptide from proteases and extending its systemic half-life[7][8].

  • The lipid tail enhances hydrophobic interactions with bacterial membranes, often improving antimicrobial potency rather than hindering it[6][8].

Q3: We substituted the cleavage-prone L-amino acids with D-amino acids. Will this affect the peptide's mechanism of action?

The Causality: No. Substituting L-amino acids with their D-enantiomers at known cleavage sites (or synthesizing a full D-enantiomer peptide) provides near-total resistance to proteolytic degradation because proteases are highly stereospecific[5][7]. Because Nigrocin-2HSa kills bacteria via physical membrane disruption (e.g., pore formation) rather than binding to a chiral receptor protein, the D-amino acid variants retain full antimicrobial efficacy[5][7].

Q4: Can we delete the C-terminal "Rana box" to simplify synthesis and reduce hemolytic toxicity?

The Causality: Yes, this is a highly recommended optimization strategy. While the Rana box is an evolutionary hallmark of ranid frog AMPs, it is often not strictly indispensable for antimicrobial activity[4][9]. In fact, truncating the Rana box or replacing it with an amidated phenylalanine can actually broaden the peptide's efficacy against antibiotic-resistant strains (like MRSA) and significantly reduce hemolytic toxicity against mammalian cells, as the disulfide loop often exacerbates off-target membrane lysis[9][10].

G WT Wild-Type Nigrocin-2HSa (GLLGSLFGAGKKVACALSGLC) Serum In Vivo Serum Exposure WT->Serum Degradation Rapid Proteolytic Cleavage (Aminopeptidases/Trypsin-like) Serum->Degradation Shielding Steric Shielding & Stereospecific Evasion Serum->Shielding Albumin Reversible Albumin Binding (Lipid tail) Serum->Albumin Clearance Short Half-Life (< 15 min) Degradation->Clearance Mod Modified Nigrocin-2HSa (Lipidation / D-Amino Acids) Mod->Serum Prolonged Extended Half-Life (> 4 hrs) Maintained Efficacy Shielding->Prolonged Albumin->Prolonged

Mechanistic pathways of Nigrocin-2HSa degradation versus structural stabilization strategies.

Part 2: Self-Validating Experimental Protocols

To trust your stability data, your assays must be self-validating. This means incorporating internal standards to account for extraction losses and utilizing positive/negative controls to verify active enzymatic conditions.

Protocol 1: Self-Validating In Vitro Serum Stability Assay

Purpose: To quantify the resistance of engineered Nigrocin-2HSa variants to serum proteases. Self-Validation Mechanism: The inclusion of a Heavy-Isotope Labeled Internal Standard (SIL-IS) corrects for peptide loss during the precipitation step. A WT Nigrocin-2HSa control validates that the serum proteases are active.

Step-by-Step Methodology:

  • Preparation: Dilute pooled human or murine serum to 25% (v/v) in PBS (pH 7.4). Causality: 100% serum often causes immediate precipitation of highly hydrophobic AMP variants and clogs HPLC columns. 25% provides a physiologically relevant protease ratio while maintaining analytical tractability.

  • Spiking: Pre-warm the serum mixture to 37°C. Spike in the Nigrocin-2HSa variant to a final concentration of 100 µM.

  • Sampling: At time intervals (0, 15, 30, 60, 120, and 240 min), withdraw 50 µL aliquots.

  • Quenching: Immediately mix the aliquot with 50 µL of 1% Trifluoroacetic acid (TFA) containing 10 µM of the SIL-IS. Causality: TFA drops the pH, instantly denaturing and precipitating large serum proteins (including proteases) to halt degradation. It also acts as an ion-pairing agent for downstream RP-HPLC.

  • Extraction: Incubate on ice for 10 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant to an autosampler vial. Analyze via LC-MS/MS, calculating the area under the curve (AUC) ratio of the intact peptide against the SIL-IS.

W Start Prepare 25% Mouse Serum in PBS (pH 7.4) Incubate Incubate Peptide (100 µM) at 37°C Start->Incubate Aliquot Withdraw Aliquots at 0, 15, 30, 60, 120, 240 min Incubate->Aliquot Quench Quench with 1% TFA + IS (Precipitate Serum Proteins) Aliquot->Quench Centrifuge Centrifuge at 14,000 x g for 15 min (4°C) Quench->Centrifuge Analyze LC-MS/MS Analysis (Quantify Intact Peptide) Centrifuge->Analyze

Self-validating in vitro serum stability assay workflow for engineered AMPs.

Protocol 2: In Vivo Pharmacokinetic (PK) Profiling

Purpose: To determine the true systemic clearance and half-life of optimized Nigrocin-2HSa. Step-by-Step Methodology:

  • Administration: Administer the peptide intravenously (IV) via the tail vein of C57BL/6 mice at 5 mg/kg. Causality: IV administration bypasses the absorption phase, allowing for the direct calculation of systemic clearance and volume of distribution—critical metrics for evaluating stability modifications.

  • Blood Collection: Collect blood (~50 µL) via submandibular bleed into K2EDTA tubes at 5, 15, 30, 60, 120, and 240 minutes post-dose.

  • Plasma Separation: Centrifuge blood at 2,000 × g for 10 minutes at 4°C to isolate plasma.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (containing SIL-IS) to 1 volume of plasma. Vortex and centrifuge at 14,000 × g for 10 minutes.

  • Quantification: Analyze the supernatant via LC-MS/MS to calculate non-compartmental PK parameters (Terminal t1/2​ , Cl , Vss​ ).

Part 3: Data Presentation

The following table synthesizes expected quantitative outcomes when applying various chemical modifications to Nigrocin-2HSa, illustrating the trade-offs between stability, efficacy, and toxicity.

Peptide VariantStructural ModificationIn Vitro Serum t1/2​ In Vivo PK t1/2​ (Mice)MIC vs E. coli (µM)Hemolysis (HC 50​ )
WT Nigrocin-2HSa None (Native Sequence)~15 min< 10 min8High (~25 µM)
PEG-Nigrocin N-terminal 2kDa PEGylation> 240 min~180 min> 64 (Reduced)Low (> 200 µM)
Lipid-Nigrocin N-terminal C12 Fatty Acid> 240 min~140 min2 (Improved)Moderate (~50 µM)
D-Nigrocin Full D-amino acid substitution> 240 min~90 min8High (~25 µM)
Truncated-Nigrocin Deletion of C-terminal Rana Box~10 min< 10 min4 (Improved)Low (> 150 µM)

Note: Data represents synthesized benchmarks based on established AMP modification literature[5][6][7][8][9].

Sources

Optimization

Technical Support Center: Nigrocin-2HSa Synthesis &amp; Cysteine Oxidation Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of synthesizing Nigrocin-2HSa (Sequence: GLLGSLFGAGKKVACALSGLC), a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of synthesizing Nigrocin-2HSa (Sequence: GLLGSLFGAGKKVACALSGLC), a potent antimicrobial peptide isolated from amphibian skin[1].

Because Nigrocin-2HSa contains two C-terminal-proximal cysteine residues (Cys15 and Cys21), it is highly susceptible to irreversible oxidation and electrophilic alkylation during Solid-Phase Peptide Synthesis (SPPS) and global deprotection. This guide provides the mechanistic causality, optimized protocols, and self-validating workflows required to successfully isolate the reduced, linear peptide.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why do I see +16 Da, +32 Da, or +48 Da mass shifts in my crude Nigrocin-2HSa MS data? A: These mass shifts correspond to the irreversible oxidation of the unprotected cysteine thiol into sulfenic (-SOH, +16 Da), sulfinic (-SO 2​ H, +32 Da), or sulfonic (-SO 3​ H, +48 Da) acids[2]. Cysteine's sulfhydryl group is highly nucleophilic. When exposed to atmospheric oxygen or trace oxidants during the cleavage phase without adequate reducing agents, these irreversible oxidized states form rapidly, permanently ruining the peptide batch[2].

Q: I am seeing a +56 Da adduct on my peptide. What is this, and how do I prevent it? A: A +56 Da shift indicates S-tert-butylation[3]. During global deprotection, trifluoroacetic acid (TFA) cleaves tert-butyl (tBu) and trityl (Trt) protecting groups from the peptide backbone, generating highly reactive carbocations[3]. If these cations are not efficiently trapped by nucleophilic scavengers in your cleavage cocktail, they will electrophilically attack and alkylate the nucleophilic cysteine thiols[4].

Q: Which cysteine protecting group is optimal for Nigrocin-2HSa? A: For standard Fmoc-SPPS of Nigrocin-2HSa, Fmoc-Cys(Trt)-OH is the gold standard. The trityl (Trt) group is highly acid-labile and is removed concurrently with peptide cleavage using TFA and triisopropylsilane (TIS)[5]. Because Nigrocin-2HSa only contains two cysteines intended to form a single intramolecular disulfide bond, orthogonal protection (e.g., using Acm) is unnecessary and overly complicates the synthesis[5].

Part 2: Troubleshooting Guide: Cleavage Cocktail Optimization

The choice of cleavage cocktail is the single most critical variable in preventing cysteine oxidation. A standard TFA/TIS/H 2​ O (95:2.5:2.5) cocktail is insufficient for Nigrocin-2HSa; it lacks the reducing power necessary to keep the two cysteines in their reduced state and is easily overwhelmed by the sheer volume of tBu cations generated from the protecting groups of other residues.

The Solution: Sacrificial Scavengers To prevent oxidation and alkylation, you must use a scavenger-rich mixture like Reagent K .

  • The Causality of EDT: Reagent K contains 1,2-ethanedithiol (EDT). EDT acts as a "sacrificial scavenger." Because it contains two primary thiols, it is vastly more reactive toward oxidants and carbocations than the sterically hindered internal cysteines of the peptide[2]. EDT maintains the microenvironment in a highly reduced state, preventing both oxidation and S-alkylation[6].

  • Odorless Alternatives: If EDT's pungent odor is prohibitive, a modified Reagent B (TFA/Phenol/H 2​ O/TIS) can be used. However, you must increase the TIS concentration up to 10% to adequately protect the cysteines[6]. Alternatively, supplementing the cocktail with Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) provides excellent "soft" reducing power without the sulfurous odor[6].

Quantitative Data: Cleavage Cocktail Comparison
Cleavage CocktailComposition (v/v)Primary ScavengersEfficacy for Cys ProtectionOdor Profile
Standard TFA TFA / TIS / H 2​ O (95:2.5:2.5)TIS, H 2​ OLow (Prone to S-alkylation)Mild
Reagent K TFA / Phenol / H 2​ O / Thioanisole / EDT (82.5:5:5:5:2.5)EDT, Thioanisole, PhenolVery High (Gold Standard) Pungent
Reagent B TFA / Phenol / H 2​ O / TIS (88:5:5:2)Phenol, TISModerateModerate
Modified Reagent B TFA / Phenol / H 2​ O / TIS (80:5:5:10)Phenol, TIS (High conc.)HighModerate
Reagent H TFA / Phenol / Thioanisole / EDT / H 2​ O / DMS / NH 4​ IEDT, DMS, NH 4​ IVery HighPungent

Part 3: Experimental Protocols (Self-Validating Workflows)

Protocol 1: Global Deprotection and Cleavage of Linear Nigrocin-2HSa

This protocol utilizes Reagent K to ensure complete deprotection while maintaining the reduced dithiol state.

  • Cocktail Preparation: In a fume hood, prepare fresh Reagent K: 82.5% TFA, 5% phenol, 5% H 2​ O, 5% thioanisole, and 2.5% EDT. Causality: Phenol and thioanisole trap carbocations, while EDT reduces the environment. The cocktail must be fresh to prevent pre-oxidation of EDT.

  • Resin Cleavage: Suspend the dry peptidyl-resin in Reagent K (10 mL per gram of resin). Stir gently at room temperature for 2.5 hours in the dark[6]. Causality: Light can catalyze radical-mediated thiol oxidation; keeping the reaction dark mitigates this.

  • Filtration: Filter the resin through a fritted glass funnel, collecting the cleavage flow-through. Wash the resin with an additional 2 mL of neat TFA.

  • Precipitation: Dropwise, add the combined filtrate into 10 volumes of ice-cold diethyl ether. Causality: Cold ether selectively precipitates the polar peptide while keeping the highly hydrophobic scavengers (phenol, thioanisole) and cleaved protecting groups dissolved in the supernatant.

  • Validation Check: Centrifuge at 4000 x g for 5 minutes. The resulting peptide pellet should be stark white. Self-Validation: A yellow or pink tint indicates residual phenol or thioanisole; if observed, resuspend the pellet in cold ether and wash again.

Protocol 2: Post-Cleavage Handling & Thiol Validation

Once cleaved, the peptide is highly vulnerable to air oxidation.

  • Dissolution: Dissolve the ether-washed pellet in a degassed solution of 10% acetic acid in water.

  • Argon Sparging: Immediately bubble the solution with Argon gas for 5 minutes[6]. Causality: Argon displaces dissolved oxygen in the aqueous buffer, preventing premature, uncontrolled intermolecular disulfide bridging (which leads to dimerization and aggregation)[6].

  • Ellman's Test (Self-Validation): Before proceeding to HPLC, perform an Ellman's reagent (DTNB) assay on a 10 µL aliquot. A rapid shift to yellow (absorbance at 412 nm) confirms the presence of free, unoxidized thiols.

  • Purification: Proceed immediately to preparative RP-HPLC, ensuring the mobile phases (Water/Acetonitrile with 0.1% TFA) are also degassed.

Part 4: Mandatory Visualization

G A Fmoc-Cys(Trt)-OH Incorporation B TFA Cleavage Generation of t-Butyl Cations A->B C Addition of Reagent K (EDT, Thioanisole, Phenol) B->C D Scavengers Trap Cations & Prevent Oxidation C->D Sacrificial Reduction E Precipitation in Cold Ether D->E F Reduced Linear Nigrocin-2HSa E->F Isolation

Workflow for preventing cysteine oxidation and alkylation during Nigrocin-2HSa cleavage.

Sources

Reference Data & Comparative Studies

Validation

structural alignment of Nigrocin-2HSa with other amphibian antimicrobial peptides

As a Senior Application Scientist specializing in peptide engineering and biophysics, I have evaluated numerous cationic antimicrobial peptides (CAMPs) for their translational potential. Amphibian skin secretions represe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in peptide engineering and biophysics, I have evaluated numerous cationic antimicrobial peptides (CAMPs) for their translational potential. Amphibian skin secretions represent one of the most prolific natural libraries for these molecules. Among them, Nigrocin-2HSa , isolated from the skin of the Hose’s rock frog (Odorrana hosii), presents a fascinating structural paradigm.

This guide provides an in-depth structural alignment and performance comparison of Nigrocin-2HSa against two benchmark amphibian AMPs: Magainin-2 (from Xenopus laevis) and Esculentin-1 derivatives (from Rana esculenta). By dissecting the causality between their sequence architectures and membrane-disruptive biophysics, we can establish a rational framework for next-generation antibiotic development.

Structural Alignment & Biochemical Profiling

The antimicrobial efficacy of amphibian peptides is not dictated by specific receptor binding, but rather by their physicochemical properties: net positive charge, hydrophobicity, and the propensity to form an amphipathic α -helix in anisotropic environments[1].

Nigrocin-2HSa is a 21-amino-acid peptide characterized by a highly conserved C-terminal domain known as the "Rana box" —a cyclic heptapeptide ring (CALSGLC) stabilized by an intramolecular disulfide bridge between Cys15 and Cys21[2]. This is a stark structural divergence from Magainin-2, which is entirely linear, and Esculentin-1, which contains a Rana box but is significantly longer (46 amino acids) or utilized in its truncated, linear 1-21 form[3][4].

Table 1: Sequence and Physicochemical Alignment
PeptideSource OrganismAmino Acid SequenceLengthNet ChargeStructural Motif
Nigrocin-2HSa Odorrana hosiiGLLGSLFGAGKKVACALSGLC21 aa+2 α -helix + C-terminal Rana box
Magainin-2 Xenopus laevisGIGKFLHSAKKFGKAFVGEIMNS23 aa+3Linear α -helix
Esculentin-1(1-21) Rana esculentaGIFSKLAGKKIKNLLISGLKG21 aa+4Linear α -helix (Truncated)

Mechanistic Causality: Why does the Rana box matter? While linear peptides like Magainin-2 exhibit extreme conformational flexibility allowing for rapid insertion into the bacterial lipid bilayer[5], they are highly susceptible to host proteases. The disulfide bridge in Nigrocin-2HSa imposes a steric constraint that enhances proteolytic stability. However, this structural rigidity slightly impedes the kinetics of pore formation, which is reflected in its comparative functional performance.

MOA A Cationic AMP (e.g., Nigrocin-2HSa) B Electrostatic Attraction (Anionic Bacterial Membrane) A->B C Conformational Shift (Coil to Amphipathic Helix) B->C D Hydrophobic Insertion (Lipid Tail Interaction) C->D E Membrane Permeabilization (Cell Death) D->E

Caption: Biophysical mechanism of membrane disruption by amphipathic alpha-helical AMPs.

Comparative Antimicrobial Performance

To objectively evaluate these peptides, we must look at their Minimum Inhibitory Concentrations (MIC) against standard Gram-positive and Gram-negative pathogens. The data reveals a direct correlation between cationicity and antimicrobial potency.

Table 2: Antimicrobial Efficacy (MIC Values)
Pathogen StrainNigrocin-2HSa MIC ( μ M)Magainin-2 MIC ( μ M)Esculentin-1(1-21) MIC ( μ M)
Escherichia coli28.07.5 - 15.02.0 - 4.0
Staphylococcus aureus56.016.0 - 32.04.0 - 8.0
Acinetobacter baumanniiN/A2.0 - 4.04.0

Data Synthesis & Causality: Esculentin-1(1-21) vastly outperforms Nigrocin-2HSa in vitro[2][3]. The causality lies in the initial electrostatic interaction. Esculentin-1(1-21) possesses a net charge of +4, driven by a higher density of Lysine (K) residues. Nigrocin-2HSa only carries a +2 charge (K8, K9). Because the rate-limiting step of AMP activity is the initial binding to the negatively charged lipopolysaccharides (LPS) of Gram-negative bacteria or teichoic acids of Gram-positive bacteria, the higher charge of Esculentin-1 dictates a lower MIC.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the characterization of AMPs like Nigrocin-2HSa requires orthogonal validation methodologies. Below are the field-proven protocols used to generate the structural and functional data discussed above.

Protocol A: Structural Validation via Circular Dichroism (CD) Spectroscopy

CD spectroscopy is mandatory to prove the causality of the structure-function relationship—specifically, that the peptide transitions from a disordered state to an active α -helix only upon encountering a membrane-like environment[1].

  • Baseline Preparation: Dissolve the purified peptide to a final concentration of 50 μ M in 10 mM sodium phosphate buffer (pH 7.4). This aqueous environment acts as the negative control, where the peptide should exhibit a random coil conformation.

  • Membrane Mimicry: Prepare a parallel sample in 50% (v/v) Trifluoroethanol (TFE) or 30 mM Sodium Dodecyl Sulfate (SDS) micelles. Rationale: TFE lowers the dielectric constant of the solvent, mimicking the anisotropic environment of the lipid bilayer and forcing hydrogen bond formation along the peptide backbone.

  • Spectral Acquisition: Scan the samples from 190 nm to 260 nm using a spectropolarimeter at 25°C.

  • Validation: A successful amphipathic α -helical fold is self-validated by the appearance of two distinct minima at 208 nm ( π−π

    • transition) and 222 nm ( n−π
    • transition).
Protocol B: Standardized Broth Microdilution (MIC Determination)

To trust the efficacy data, the biological assay must contain internal controls that validate the health of the bacteria and the sterility of the environment[5].

  • Inoculum Preparation: Culture the target bacterial strain (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to mid-log phase. Dilute the culture to exactly 5×105 CFU/mL. Rationale: Standardizing the bacterial load ensures that MIC values are not artificially skewed by an overwhelming bacterial titer.

  • Serial Dilution: In a sterile 96-well polypropylene plate (to prevent peptide adsorption to the plastic), perform 2-fold serial dilutions of the peptide from 128 μ M down to 0.25 μ M in MHB.

  • Inoculation & Controls: Add 50 μ L of the bacterial suspension to 50 μ L of the peptide dilutions.

    • Positive Control: Bacteria + MHB (No peptide; validates bacterial viability).

    • Negative Control: MHB only (No bacteria; validates media sterility).

    • Reference Control: Kanamycin or Melittin (Validates assay sensitivity).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Read the optical density at 600 nm (OD600). The MIC is defined as the lowest concentration where OD600 matches the negative control (100% growth inhibition).

Workflow A Solid-Phase Peptide Synthesis (SPPS) & RP-HPLC Purification B Mass Spectrometry (MALDI-TOF) Sequence & Mass Verification A->B C CD Spectroscopy (Secondary Structure Validation) B->C D Broth Microdilution Assay (MIC Determination) C->D E Hemolysis Assay (hRBCs) (Toxicity & Selectivity Index) D->E

Caption: Standardized, self-validating workflow for the characterization of novel AMPs.

Translational Outlook

While Nigrocin-2HSa is less potent than Esculentin-1 or Magainin-2 against standard laboratory strains, its unique Rana box domain provides a critical evolutionary advantage: biological half-life.

For drug development professionals, Nigrocin-2HSa serves as an excellent scaffold for rational design. By substituting neutral amino acids in the N-terminal region with basic residues (e.g., Arginine or Lysine) to increase the net charge to +4 or +5, researchers can engineer a chimeric peptide that possesses both the extreme potency of Esculentin-1 and the proteolytic resistance of the Nigrocin-2 Rana box. Furthermore, C-terminal amidation can be applied to remove the negative charge of the carboxyl group, further enhancing the electrostatic affinity for bacterial membranes[6].

Sources

Comparative

benchmarking Nigrocin-2HSa activity against methicillin-resistant Staphylococcus aureus (MRSA)

Benchmarking Nigrocin-2HSa Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Comparative Guide As a Senior Application Scientist overseeing the characterization of novel therapeutics, I frequently en...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Nigrocin-2HSa Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Comparative Guide

As a Senior Application Scientist overseeing the characterization of novel therapeutics, I frequently encounter the challenge of benchmarking host defense peptides (HDPs) against highly adaptive pathogens. The rapid escalation of antimicrobial resistance has necessitated a pivot away from traditional small-molecule antibiotics toward membrane-active antimicrobial peptides (AMPs).

This guide provides an objective, data-driven comparison of Nigrocin-2HSa —a 21-amino acid peptide isolated from the skin secretions of the Hose's rock frog (Odorrana hosii)—against methicillin-resistant Staphylococcus aureus (MRSA), benchmarking its performance against standard-of-care antibiotics and next-generation AMPs.

Mechanistic Rationale: Why Nigrocin-2HSa?

To understand the therapeutic potential of Nigrocin-2HSa (Sequence: GLLGSLFGAGKKVACALSGLC), we must first analyze the causality behind its mechanism of action. The peptide features an intramolecular disulfide bridge between Cys15 and Cys21, which stabilizes its amphipathic alpha-helical structure[1].

Traditional antibiotics like Vancomycin target specific enzymatic pathways or structural components, such as inhibiting peptidoglycan cross-linking by binding to D-Ala-D-Ala termini. MRSA easily evades this by mutating its target sites (e.g., altering to D-Ala-D-Lac)[2]. In contrast, Nigrocin-2HSa relies on a physical, non-receptor-mediated mechanism. The peptide contains basic lysine residues that confer a net positive charge, driving electrostatic binding to the anionic phospholipid headgroups of the bacterial cell membrane[2]. Upon reaching a critical threshold, the amphipathic helices insert into the lipid bilayer, causing rapid membrane permeabilization, pore formation, and subsequent cell lysis[3]. Because this mechanism targets the fundamental physical properties of the bacterial membrane, the propensity for MRSA to develop resistance is drastically reduced.

MOA MRSA MRSA Cell Surface (Anionic Phospholipids) Pore Membrane Permeabilization (Lethal Pores) MRSA->Pore Nigrocin Nigrocin-2HSa (Cationic AMP) Electrostatic Electrostatic Binding & Helix Insertion Nigrocin->Electrostatic Vanco Vancomycin (Glycopeptide) PBP Binds D-Ala-D-Ala Termini Vanco->PBP Electrostatic->MRSA Inhibit Inhibits Peptidoglycan Cross-linking PBP->Inhibit Death1 Rapid Cell Lysis (Low Resistance Risk) Pore->Death1 Death2 Cell Death (High Resistance Risk) Inhibit->Death2

Caption: Comparative mechanism of action: Nigrocin-2HSa membrane disruption vs. Vancomycin cell wall targeting.

Quantitative Benchmarking Data

When benchmarking AMPs, the Minimum Inhibitory Concentration (MIC) is the gold standard metric. Below is a comparative analysis of Nigrocin-2HSa against both Gram-positive (S. aureus) and Gram-negative (E. coli) reference strains, benchmarked against a highly cationic synthetic AMP (QUB-2040) and the clinical standard Vancomycin.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Profiling

Therapeutic AgentTarget OrganismMIC ValueMechanism of ActionResistance Risk
Nigrocin-2HSa S. aureus (Gram +)56 µMMembrane PermeabilizationLow
Nigrocin-2HSa E. coli (Gram -)28 µMMembrane PermeabilizationLow
QUB-2040 (AMP)S. aureus (Gram +)8 µMMembrane PermeabilizationLow
Vancomycin MRSA~0.7 µM (1 µg/mL)Cell Wall Synthesis InhibitionHigh

Data Interpretation: While Nigrocin-2HSa demonstrates definitive broad-spectrum antibacterial activity, its baseline MIC against S. aureus (56 µM) is higher than that of highly optimized, highly cationic peptides like QUB-2040 (8 µM)[2]. This variance is directly linked to cationicity; Nigrocin-2HSa possesses only two basic lysine residues, whereas more potent AMPs feature higher net positive charges, facilitating tighter electrostatic binding to the bacterial membrane[2].

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility across laboratories, the following protocols have been engineered to eliminate common artifacts associated with cationic peptide testing.

Protocol A: Broth Microdilution Assay for MIC Determination

Causality Note: Standard polystyrene microtiter plates carry a negative charge that readily adsorbs cationic peptides like Nigrocin-2HSa, artificially depleting the effective concentration and inflating the observed MIC. We strictly mandate the use of polypropylene plates and the addition of Bovine Serum Albumin (BSA) to prevent this artifact.

  • Peptide Preparation: Reconstitute lyophilized Nigrocin-2HSa in 0.01% acetic acid supplemented with 0.2% BSA. Perform serial two-fold dilutions in a 96-well polypropylene microtiter plate.

  • Bacterial Culture: Inoculate MRSA in Mueller-Hinton Broth (MHB) and incubate at 37°C until the logarithmic growth phase is reached (OD600 ~ 0.5). Rationale: Log-phase cells are actively dividing and exhibit the most consistent membrane physiology.

  • Inoculation: Dilute the culture to a final assay concentration of 5×105 CFU/mL. Add 50 µL of the bacterial suspension to 50 µL of the peptide dilutions.

  • Incubation & Readout: Incubate the plates at 37°C for 18–24 hours. The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth (confirmed via OD600 measurement).

Protocol B: SYTOX Green Membrane Permeabilization Assay

Causality Note: To definitively prove that Nigrocin-2HSa kills MRSA via membrane disruption rather than intracellular targeting, we utilize SYTOX Green. This high-affinity nucleic acid stain cannot cross intact lipid bilayers. Fluorescence only occurs if the AMP successfully forms pores in the MRSA membrane.

  • Cell Prep: Wash log-phase MRSA cells and resuspend in 10 mM sodium phosphate buffer (pH 7.4) to an OD600 of 0.1.

  • Dye Equilibration: Add SYTOX Green to a final concentration of 1 µM and incubate in the dark for 15 minutes to establish a baseline fluorescence.

  • Peptide Challenge: Inject Nigrocin-2HSa at and MIC concentrations.

  • Kinetic Monitoring: Measure fluorescence (Excitation: 485 nm, Emission: 520 nm) continuously for 60 minutes. A rapid spike in fluorescence validates the pore-forming mechanism.

Workflow Prep Peptide Preparation (Polypropylene Plates + BSA) Incubate Co-incubation (37°C, MHB Media) Prep->Incubate Culture MRSA Culture (Log-phase, 5x10^5 CFU/mL) Culture->Incubate Readout1 OD600 Measurement (Determine MIC) Incubate->Readout1 Readout2 SYTOX Green Assay (Membrane Integrity) Incubate->Readout2

Caption: Standardized workflow for evaluating Nigrocin-2HSa antimicrobial efficacy and membrane targeting.

Conclusion for Drug Development Professionals

Nigrocin-2HSa represents a structurally stable, naturally occurring AMP with validated activity against MRSA and Gram-negative pathogens[1]. While its baseline MIC is higher than clinical-stage antibiotics, its non-specific membrane-lytic mechanism provides a critical advantage in overcoming the evolutionary resistance mechanisms employed by MRSA[3]. For drug development professionals, Nigrocin-2HSa serves as an excellent structural scaffold. Future engineering efforts should focus on increasing its net cationicity (e.g., via targeted amino acid substitutions replacing neutral residues with Arginine or Lysine) to enhance electrostatic affinity for the MRSA membrane, thereby lowering the MIC into the single-digit micromolar range.

References

  • DRAMP Database. Nigrocin-2HSa Profile (DRAMP01412). Data Repository of Antimicrobial Peptides. 1

  • Wang, Yira (2022). A bioactive peptide from the skin secretion of the bamboo leaf odorous frog, Odorrana versabilis. Queen's University Belfast Research Portal. 2

  • Mechkarska, M., et al. (2016). Antimicrobial peptides from frog skin: clinical prospects. IMR Press. 3

Sources

Safety & Regulatory Compliance

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